Erucin
Description
This compound has been reported in Thulinella chrysantha, Brassica oleracea, and Brassica napus with data available.
Antineoplastic Agents, Phytogenic; structure in first source
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDGXUYTSZGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196117 | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.086 (20°) | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-36-8 | |
| Record name | Erucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erucin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Erucin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erucin, an isothiocyanate (ITC) derived from the enzymatic hydrolysis of glucothis compound found in cruciferous vegetables like arugula (rocket salad), has emerged as a promising chemopreventive agent. Structurally related to the well-studied sulforaphane, this compound exhibits potent anticancer properties across a range of cancer types, including breast, lung, prostate, liver, colon, and melanoma.[1][2] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis, modulation of critical signaling pathways related to oxidative stress and cell survival, and interference with the cancer cell's structural machinery. This document provides a detailed technical overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Anticancer Activities
This compound exerts its anticancer effects primarily through three interconnected activities: inhibition of cell proliferation, induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).
Inhibition of Cancer Cell Proliferation
This compound demonstrates a dose-dependent inhibition of proliferation in numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, indicating differential sensitivity. For instance, estrogen receptor-positive (ER+) breast cancer cells show high sensitivity, while some lung cancer cell lines are less responsive.[1][3]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast (ER+/PR+) | 28 | 72 | [4] |
| 9.7 | Not Specified | |||
| T47D | Breast (ER+) | 7.6 | Not Specified | |
| BT-474 | Breast (ER+) | 19.7 | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast | ~24 | 48 | |
| A549 | Lung | 97.7 | Not Specified | |
| 786-O | Renal | >80 (low toxicity) | 24 | |
| HepG2 | Liver | Dose-dependent | 6-24 |
Induction of Cell Cycle Arrest
A primary mechanism by which this compound halts proliferation is by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby blocking cell division. In MCF-7 breast cancer cells, treatment with 15 µM this compound for 24 hours resulted in approximately 60% of the cell population accumulating in the G2/M phase, compared to 29% in control cells. This effect is often linked to the upregulation of key cell cycle inhibitors.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. In MDA-MB-231 triple-negative breast cancer cells, a 30 µM concentration of this compound for 48 hours led to apoptosis in about 60% of the cells. In MCF-7 cells, 25 µM this compound increased the apoptotic cell population by 8.6-fold after 48 hours compared to controls. This programmed cell death is triggered through the activation of key executioner proteins.
Molecular Mechanisms and Signaling Pathways
This compound's effects on proliferation, cell cycle, and apoptosis are driven by its modulation of several critical intracellular signaling pathways.
Nrf2-Mediated Antioxidant and Detoxification Response
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and superoxide dismutase (SOD). This mechanism contributes to the detoxification of carcinogens and protection against oxidative stress. The activation of Nrf2 by this compound can be mediated through the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) pathways.
p53-p21 Pathway and Apoptosis Induction
This compound upregulates the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. The accumulation of p53 can trigger apoptosis in response to cellular stress. Activated p53 transactivates the p21 gene, and the resulting p21 protein inhibits CDKs, leading to a block in cell cycle progression, particularly at the G2/M transition.
The apoptotic cascade induced by this compound also involves the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair. PARP-1 cleavage is a hallmark of apoptosis.
Suppression of Microtubule Dynamics
This compound impairs cancer cell proliferation by directly targeting the microtubule cytoskeleton. It suppresses the dynamic instability of microtubules, which is critical for the proper formation and function of the mitotic spindle during cell division. This compound inhibits the rates and extents of microtubule growing and shortening. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. The effect is qualitatively similar to clinical microtubule-targeting drugs like taxanes and vinca alkaloids, though this compound is less potent.
Regulation of Other Signaling Pathways
-
PI3K/Akt & MAPK/ERK: These pro-survival pathways are implicated in this compound's mechanism. Some hydrogen sulfide (H2S)-releasing ITCs, including this compound, have been shown to inhibit the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in triple-negative breast cancer cells.
-
Androgen Receptor (AR) Signaling: In prostate cancer, the AR pathway is a critical driver of tumor growth. This compound has been identified as a regulator of AR signaling, suggesting its potential in prostate cancer prevention and treatment, although the precise molecular interactions are still under investigation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on standard methodologies.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
Erucin's Dance with Death: A Technical Guide to its Apoptotic Signaling Pathways
For Immediate Release
[CITY, State] – [Date] – Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables like rocket salad, is emerging as a potent inducer of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger programmed cell death, offering valuable insights for researchers, scientists, and drug development professionals.
Abstract
This compound (4-methylthiobutyl isothiocyanate) demonstrates significant anti-cancer properties by activating intricate cellular signaling cascades that culminate in apoptosis. This guide dissects the key molecular mechanisms, including the induction of reactive oxygen species (ROS), activation of the p53 tumor suppressor pathway, modulation of the Bcl-2 family of proteins, and the pivotal role of caspases. Furthermore, it explores the involvement of the JNK and PI3K/Akt pathways in this compound-mediated apoptosis. Detailed experimental protocols, quantitative data summaries, and visual pathway diagrams are provided to facilitate a comprehensive understanding of this compound's pro-apoptotic activities.
Introduction
The quest for novel anti-cancer agents has led to a growing interest in naturally derived compounds. This compound, a hydrolysis product of glucothis compound found in Brassicaceae vegetables, has shown promise in preclinical studies for its ability to selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells.[1] Understanding the precise signaling pathways it hijacks to initiate this programmed cell death is crucial for its potential therapeutic development.
Core Apoptotic Signaling Pathways Modulated by this compound
This compound orchestrates a multi-pronged attack on cancer cells, primarily by inducing cellular stress and activating intrinsic apoptotic pathways.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of this compound's action is the induction of oxidative stress through the generation of ROS.[2] This surge in ROS acts as a critical upstream signaling event, triggering downstream apoptotic cascades.
Activation of the p53 Pathway
The tumor suppressor protein p53 is a key mediator of this compound-induced apoptosis. This compound treatment leads to the upregulation and activation of p53.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, including Bax.[2] There exists a feedback loop where p53 can further enhance ROS accumulation, amplifying the apoptotic signal.[2]
Modulation of the Bcl-2 Family Proteins
This compound disrupts the delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2. Concurrently, the activation of p53 can lead to the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.
Caspase Activation Cascade
The culmination of the upstream signaling events is the activation of the caspase cascade, the central executioners of apoptosis. This compound treatment has been demonstrated to induce the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Interconnected Signaling Networks
JNK Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, is implicated in stress-induced apoptosis. Erianin, a compound with similar apoptotic mechanisms, has been shown to activate JNK signaling, which can contribute to the apoptotic process. JNK can be activated by ROS and can, in turn, phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family and transcription factors.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some studies suggest that natural compounds can induce apoptosis by inhibiting this pathway. While direct evidence for this compound's potent inhibition of PI3K/Akt in apoptosis is still emerging, the interplay between this survival pathway and the pro-apoptotic signals induced by this compound is an important area of investigation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~24 | 48 | |
| MCF7 | Breast Cancer | 28 | 72 | |
| A549 | Lung Cancer | 97.7 | Not Specified |
Table 2: this compound-Induced Changes in Apoptotic Markers
| Cell Line | Marker | Change | Treatment Conditions | Reference |
| MDA-MB-231 | Apoptotic Cells | ~60% | 30 µM for 48h | |
| MCF7 | Apoptotic Cells | 4.8-fold increase | 25 µM for 24h | |
| MCF7 | Apoptotic Cells | 8.6-fold increase | 25 µM for 48h | |
| A549 | p53 Protein | Upregulated | Dose-dependent | |
| A375 | Caspase-9 | Activated | 30 µM for 48h | |
| A375 | Caspase-3 | Activated | 30 µM for 48h | |
| A375 | Bcl-2 | Decreased Expression | 30 µM for 48h | |
| MDA-MB-231 | Cleaved Caspase-3 | Increased | 30 µM (time-dependent) | |
| MDA-MB-231 | Cleaved PARP | Increased | 30 µM (time-dependent) |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol provides a general framework for assessing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This protocol outlines the general steps for detecting changes in protein expression.
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
This compound employs a sophisticated and interconnected network of signaling pathways to induce apoptosis in cancer cells. Its ability to generate ROS, activate the p53 pathway, modulate Bcl-2 family proteins, and trigger the caspase cascade underscores its potential as a chemopreventive and therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the anti-cancer mechanisms of this promising natural compound and for the development of novel cancer therapies. Further investigation into the precise interplay between the JNK and PI3K/Akt pathways and their contribution to this compound-mediated apoptosis will be crucial for a complete understanding of its mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables | MDPI [mdpi.com]
The Bioavailability and Metabolism of Erucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, particularly in rocket salad (Eruca sativa). It is the hydrolysis product of the glucosinolate glucothis compound. Structurally similar to the well-studied sulforaphane, this compound has garnered significant interest for its potential chemopreventive and therapeutic properties. Understanding its bioavailability and metabolic fate is crucial for evaluating its efficacy and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.
Bioavailability and Pharmacokinetics of this compound
The bioavailability of this compound is intricately linked to the metabolism of its precursor, glucothis compound, and its interplay with the structurally related isothiocyanate, sulforaphane.
Absorption
This compound is absorbed in the upper part of the small intestine. The absorption rate constant (ka) for this compound has been reported to be 2.5 h⁻¹ following consumption of rocket salads[1]. The bioavailability of isothiocyanates from cruciferous vegetables is significantly influenced by the presence of the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates into isothiocyanates. The bioavailability of sulforaphane and this compound is dramatically lower when subjects consume broccoli supplements without myrosinase activity compared to fresh broccoli sprouts[2][3][4].
Distribution
Following absorption, this compound and its metabolites are distributed to various tissues. Studies in mice have shown that after consumption of broccoli sprout powders or purified sulforaphane, both sulforaphane and this compound metabolites are found in the skin, liver, kidney, bladder, lung, and plasma. This wide distribution suggests the potential for systemic effects.
Metabolism
The metabolism of this compound is complex and involves conjugation with glutathione (GSH) and interconversion with sulforaphane.
Mercapturic Acid Pathway: Like other isothiocyanates, this compound is primarily metabolized through the mercapturic acid pathway. The initial step is the conjugation with GSH, catalyzed by glutathione S-transferases (GSTs). This is followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally, N-acetylcysteine (NAC) conjugates, which are the primary metabolites excreted in urine.
Interconversion with Sulforaphane: A key aspect of this compound metabolism is its in vivo interconversion with sulforaphane. This compound can be formed by the reduction of sulforaphane, and conversely, this compound can be oxidized to sulforaphane. This interconversion has been demonstrated in both humans and rats. For instance, after consumption of raw broccoli (which contains the precursor to sulforaphane but not this compound), this compound mercapturic acids were found in human urine, indicating the metabolic conversion of sulforaphane to this compound. In rats, approximately 12% of a single intraperitoneal dose of sulforaphane was eliminated in the urine as NAC conjugates of this compound, while 67% of a single dose of this compound was eliminated as conjugates of sulforaphane.
Excretion
The primary route of excretion for this compound and its metabolites is through the urine. The excretion rate constant for this compound has been reported to be 0.24 h⁻¹ after rocket salad consumption. Urinary excretion of mercapturic acid conjugates is often used as a biomarker for isothiocyanate intake and bioavailability. High levels of this compound and sulforaphane mercapturic acids are excreted in urine within four hours of consuming rocket salads, with an average bioavailability of approximately 94%.
Quantitative Data on this compound Bioavailability and Metabolism
The following tables summarize the key quantitative data from various studies on the bioavailability and metabolism of this compound and its related compound, sulforaphane.
| Parameter | Value | Species | Source | Reference |
| Absorption Rate Constant (ka) | 2.5 h⁻¹ | Human | Rocket Salad | |
| Excretion Rate Constant (ke) | 0.24 h⁻¹ | Human | Rocket Salad | |
| Average Bioavailability | ~94% | Human | Rocket Salad |
Table 1: Pharmacokinetic Parameters of this compound in Humans.
| Metabolite | Tissue | Relative Abundance | Source | Reference |
| This compound Metabolites | Liver, Kidney, Bladder | Predominant form (even after sulforaphane consumption) | Mice | |
| Sulforaphane Metabolites | Plasma, Skin | Approximately equal to this compound metabolites | Mice |
Table 2: Tissue Distribution of this compound and Sulforaphane Metabolites in Mice.
| Source | Total Sulforaphane Metabolites Excreted (µmol) | Total this compound Metabolites Excreted (µmol) | Bioavailability (vs. Sprouts) | Reference |
| Broccoli Sprouts | 15.5 ± 2.4 | 3.9 ± 0.8 | 100% | |
| Broccoli Supplement | 1.6 ± 0.4 | 0.5 ± 0.1 | ~10% |
Table 3: Bioavailability of Sulforaphane and this compound from Broccoli Sprouts vs. a Commercial Supplement in Humans (24h urine collection).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the bioavailability and metabolism of this compound.
Quantification of this compound and its Metabolites by LC-MS/MS
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of this compound and sulforaphane metabolites in biological matrices.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS System:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
In Vitro Intestinal Permeability using Caco-2 Cells
The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of compounds.
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts in 24-well plates at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. The medium is changed every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are used for transport studies.
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (this compound) dissolved in HBSS to the apical (A) side of the insert.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, most notably the Nrf2-ARE pathway.
The Nrf2-Keap1-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
This compound, like other isothiocyanates, is a potent activator of the Nrf2 pathway. It is believed to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Recent studies have also shown that this compound can directly bind to Nrf2, promoting the Nrf2-Sirt3 pathway.
Caption: The Nrf2-Keap1-ARE signaling pathway activated by this compound.
Other Signaling Pathways
This compound has also been shown to modulate other signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. These include:
-
PI3K/Akt and MAPK/ERK Pathways: this compound can influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.
-
p53 and p21: this compound has been demonstrated to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.
-
NF-κB Pathway: this compound can inhibit the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory effects.
Experimental Workflows
Workflow for In Vivo Bioavailability Study
Caption: A typical workflow for an in vivo bioavailability study of this compound.
Workflow for In Vitro Cell-Based Assays
Caption: A general workflow for in vitro cell-based assays to evaluate the biological activity of this compound.
Conclusion
This compound is a promising bioactive isothiocyanate with significant chemopreventive potential. Its bioavailability is high following the consumption of myrosinase-containing cruciferous vegetables. The metabolism of this compound is characterized by conjugation via the mercapturic acid pathway and a dynamic in vivo interconversion with sulforaphane. This compound's primary mechanism of action involves the potent activation of the Nrf2 signaling pathway, leading to the upregulation of a wide array of cytoprotective genes. Further research focusing on the specific biological activities of this compound and its various metabolites will be crucial for the development of this compound-based functional foods and therapeutics. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.
References
Erucin: An In-Depth Technical Guide to its In Vitro Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erucin, an isothiocyanate derived from the hydrolysis of glucothis compound found in cruciferous vegetables like arugula, has emerged as a potent anti-inflammatory agent. Extensive in vitro research has elucidated its mechanisms of action, which primarily involve the modulation of key inflammatory signaling pathways. This document provides a comprehensive technical overview of this compound's in vitro anti-inflammatory properties, detailing the molecular pathways it targets, summarizing quantitative data from key studies, and outlining the experimental protocols used to ascertain its effects. The information is intended to serve as a foundational guide for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple critical signaling cascades within the cell. The primary mechanisms identified through in vitro studies are the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been demonstrated to potently inhibit this pathway.[1][2][3] It prevents the LPS-induced degradation of IκBα, thereby trapping the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and DNA binding activity.[1][2] This blockade leads to a significant downstream reduction in the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
References
- 1. This compound Exerts Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin: Possible Mediation through the Inhibition of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucin's Role in Angiogenesis and Wound Healing: A Technical Guide
Introduction
Erucin, an isothiocyanate found in cruciferous vegetables such as rocket (Eruca sativa), is emerging as a molecule of significant interest in the fields of vascular biology and regenerative medicine. Structurally related to the well-studied sulforaphane, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's role in angiogenesis and its potential implications for wound healing, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.
Section 1: this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathological conditions. Insufficient angiogenesis can impair wound healing and tissue reperfusion after ischemic events, while excessive angiogenesis is a hallmark of cancer and certain inflammatory diseases.[1][2] this compound has been shown to possess pro-angiogenic properties, primarily through its influence on endothelial cells, the primary cellular component of blood vessels.
Quantitative Data on this compound's Pro-Angiogenic Effects
The pro-angiogenic activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on its effects on endothelial cell migration, tube formation, and the activation of signaling molecules.
Table 1: Effect of this compound on Endothelial Cell Migration (In Vitro Wound Healing/Scratch Assay)
| Cell Line | This compound Concentration | Time Points | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM and 30 nM | 4, 6, 8, 10, 24 h | Significant acceleration of scratch closure compared to untreated controls.[3] | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | Enhanced cell migration, which was partially reduced by inhibitors of MEK1/2 (UO126), PI3K (LY294002), and eNOS (L-NAME).[4] |
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | This compound Concentration | Incubation Time | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 4 h | Promoted the formation of capillary-like structures (tubes) on Matrigel, similar to the effect of Vascular Endothelial Growth Factor (VEGF). |
Table 3: this compound-Induced Activation of Pro-Angiogenic Signaling Pathways
| Cell Line | This compound Concentration | Stimulation Time | Protein/Pathway Assessed | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 4 min | Ras activation | Increased Ras activation. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 5 min | AKT phosphorylation | Increased phosphorylation of AKT. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 5 min | ERK1/2 phosphorylation | Increased phosphorylation of ERK1/2. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | VEGF protein expression | Increased VEGF protein abundance. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | VEGFR2 phosphorylation (Tyr1175) | Increased phosphorylation of VEGFR2. |
Signaling Pathways in this compound-Mediated Angiogenesis
This compound promotes angiogenesis by activating a cascade of intracellular signaling pathways in endothelial cells. At nanomolar concentrations, this compound stimulates the Ras-Raf-MEK-ERK1/2 and the PI3K/AKT pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. Furthermore, this compound treatment leads to an increase in the expression and release of VEGF, a potent pro-angiogenic growth factor. This released VEGF can then act in an autocrine manner, binding to its receptor, VEGFR2, on the endothelial cell surface, leading to sustained pro-angiogenic signaling and cell migration. The mobilization of paxillin at the leading edges of migrating cells is another mechanism by which this compound promotes endothelial cell movement.
Experimental Protocols for In Vitro Angiogenesis Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Grow HUVECs to confluence in 6-well plates.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 4, 8, 12, 24 hours) using a microscope.
-
Quantify the wound closure area using image analysis software.
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated wells.
-
Add medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
-
Treat HUVECs with this compound for the desired time periods.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK1/2, total-ERK1/2, VEGF, VEGFR2, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software, normalizing to a loading control like GAPDH.
Section 2: this compound's Potential Role in Wound Healing
Wound healing is a complex biological process that involves four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Angiogenesis is a cornerstone of the proliferation phase, as the formation of new blood vessels is essential for supplying oxygen and nutrients to the healing tissue, removing waste products, and providing a scaffold for migrating cells. Given this compound's demonstrated pro-angiogenic properties, it is plausible that it could promote wound healing.
While direct in vivo studies on this compound's effect on wound healing are currently limited, its known biological activities, including the promotion of angiogenesis and its anti-inflammatory and antioxidant effects, strongly suggest a therapeutic potential. The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway, which can help in resolving the inflammatory phase of wound healing and allowing progression to the proliferative phase. Moreover, this compound is a known activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. By upregulating antioxidant enzymes, this compound can mitigate oxidative stress at the wound site, which is often a factor in impaired healing.
Proposed In Vivo Wound Healing Experimental Protocol
To investigate the efficacy of this compound in promoting wound healing, a full-thickness excisional wound model in rodents can be employed.
-
Species: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6-mm or 8-mm sterile biopsy punch.
-
Divide the animals into experimental groups (e.g., vehicle control, this compound-treated, positive control).
-
Topically apply a defined amount of this compound, formulated in a suitable vehicle (e.g., a hydrogel or ointment), to the wounds daily or every other day.
-
The vehicle control group will receive the formulation without this compound. A commercially available wound healing agent can be used as a positive control.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) with a ruler for scale.
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
-
Euthanize subgroups of mice at different time points (e.g., days 7 and 14).
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Perform Masson's trichrome staining to evaluate collagen deposition and maturation.
-
Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31, CD34) and cell proliferation (e.g., Ki-67).
-
Homogenize excised wound tissue for biochemical assays.
-
Measure the levels of hydroxyproline to quantify collagen content.
-
Use ELISA or Western blotting to determine the expression of growth factors (e.g., VEGF, TGF-β) and inflammatory cytokines (e.g., TNF-α, IL-6).
Conclusion
This compound demonstrates significant pro-angiogenic effects in vitro, mediated by the activation of the Ras/ERK and PI3K/AKT signaling pathways, leading to increased VEGF expression and enhanced endothelial cell migration and tube formation. These findings provide a strong rationale for investigating the therapeutic potential of this compound in promoting wound healing. The proposed in vivo experimental protocol offers a framework for future studies to validate this hypothesis and to elucidate the multifaceted role of this compound in the complex process of tissue repair. Further research in this area could pave the way for the development of novel, this compound-based therapies for the treatment of chronic and non-healing wounds.
References
- 1. Non-analgesic effects of opioids: Topical application of Eucerin-based ointment containing opium on the healing process of thermal skin damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 4. Enhancing Cutaneous Wound Healing: the Therapeutic Potential of Topical Curcumin Extract in A Rat Model [ejvs.journals.ekb.eg]
Erucin's Induction of Phase II Detoxification Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erucin, an isothiocyanate found in cruciferous vegetables like rocket salad, is gaining attention for its potential as a chemopreventive agent. Its primary mechanism of action involves the induction of phase II detoxification enzymes, a critical component of the cellular defense against carcinogens and oxidative stress. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, with a focus on the Keap1-Nrf2 signaling pathway. It presents a compilation of quantitative data on this compound's efficacy in inducing key phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), and offers detailed protocols for the key experimental assays used to evaluate these effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of nutrition, toxicology, and drug development who are investigating the therapeutic potential of this compound.
Introduction: this compound, a Bioactive Isothiocyanate
This compound (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate derived from the glucosinolate glucothis compound, which is abundant in cruciferous vegetables of the Brassicaceae family, particularly in rocket salad (Eruca sativa). Structurally similar to the well-studied isothiocyanate sulforaphane, this compound has demonstrated significant biological activity, including potent anticancer and antioxidant effects. A key aspect of its protective mechanism is its ability to induce the expression and activity of phase II detoxification enzymes. These enzymes play a crucial role in neutralizing electrophilic carcinogens and reactive oxygen species (ROS), thereby protecting cells from DNA damage and reducing the risk of cancer initiation.
The Keap1-Nrf2 Signaling Pathway: The Core Mechanism of Action
The induction of phase II enzymes by this compound is primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of the transcription factor.
This compound, being an electrophilic compound, can react with specific cysteine residues on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for phase II detoxification enzymes like NQO1 and various GST isoforms.
Quantitative Data on Phase II Enzyme Induction by this compound
The following tables summarize the available quantitative data on the induction of phase II detoxification enzymes by this compound from various in vitro and in vivo studies. This data allows for a comparative analysis of this compound's potency across different experimental models and in relation to sulforaphane.
Table 1: Induction of NQO1 and GST by this compound in Cellular and Tissue Models
| Model System | This compound Concentration | Enzyme | Fold Induction (Activity or Expression) | Comparison with Sulforaphane | Reference |
| Undifferentiated Caco-2 cells | 20 µM | NQO1 (QR) mRNA | 11.1-fold | More potent (SFN: 3.3-fold) | [1] |
| Undifferentiated Caco-2 cells | 20 µM | UGT1A1 mRNA | 11.6-fold | More potent (SFN: 5.3-fold) | [1] |
| Rat liver slices | up to 50 µM | NQO1 (QR) activity & protein | Statistically significant induction | Less potent than SFN | [1] |
| Rat liver slices | up to 50 µM | GST activity & protein | Statistically significant induction | Less potent than SFN | [1] |
| Rat lung slices | Not specified | NQO1 (QR) protein | 3-fold | Similar potency to SFN | [1] |
| Rat lung slices | Not specified | GST protein | Elevated, less marked than QR | Similar potency to SFN | |
| Human liver tissues | up to 50 µM | NQO1 protein | Modest increase in 1 of 2 samples | No significant effect from either | |
| Human liver tissues | up to 50 µM | GSTα and GSTµ protein | Modest increase in 1 of 2 samples | No significant effect from either |
Table 2: Comparative Potency of this compound and Sulforaphane
| Parameter | Cell Line / Model | This compound Value | Sulforaphane Value | Reference |
| IC50 (Cell Viability) | Human bladder cancer cells (RT4, J82, UMUC3) | 8.79 ± 1.3 µM | 5.66 ± 1.2 µM | |
| IC50 (Cell Proliferation) | Human lung cancer A549 cells | 97.7 µM | 82.0 µM | |
| Nrf2 Nuclear Translocation (Fold Increase) | SH-SY5Y cells (pretreatment) | 8.0 ± 0.2 | 12.0 ± 0.4 | |
| Nrf2 mRNA Expression (Fold Increase) | SH-SY5Y cells (pretreatment) | 1.4 ± 0.1 | 2.0 ± 0.3 | |
| Total GSH Levels (µM) | SH-SY5Y cells (pretreatment) | 256.0 ± 8.0 | 384.0 ± 9.0 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on phase II enzyme induction.
Cell Culture and Treatment
-
Cell Lines: Human colon adenocarcinoma cells (Caco-2), human hepatoma cells (HepG2), and human lung carcinoma cells (A549) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Control cells are treated with the same concentration of DMSO.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
This assay measures the enzymatic activity of NQO1 by monitoring the reduction of a substrate, typically menadione, coupled to the reduction of a chromogenic dye.
-
Reagents:
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)
-
NADH or NADPH solution
-
Menadione solution
-
Cytochrome c or other suitable electron acceptor
-
Dicoumarol (NQO1 inhibitor)
-
-
Procedure:
-
Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant (cytosolic fraction). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, prepare reaction mixtures containing assay buffer, NADH or NADPH, and cytochrome c.
-
Add a standardized amount of cell lysate to each well.
-
To determine the NQO1-specific activity, prepare parallel reactions containing the NQO1 inhibitor dicoumarol.
-
Initiate the reaction by adding menadione.
-
Measurement: Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader.
-
-
Calculation: The NQO1 activity is calculated as the dicoumarol-inhibitable rate of cytochrome c reduction and is typically expressed as nmol/min/mg of protein.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity by quantifying the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
Reagents:
-
Cell Lysis Buffer
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
-
Procedure:
-
Cell Lysate Preparation: Prepare cytosolic fractions from treated and control cells as described for the NQO1 assay.
-
Assay Reaction: In a 96-well UV-transparent plate, add phosphate buffer and GSH solution to each well.
-
Add a standardized amount of cell lysate.
-
Initiate the reaction by adding the CDNB solution.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time due to the formation of the GSH-CDNB conjugate.
-
-
Calculation: The GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹). The activity is typically expressed as nmol/min/mg of protein.
Western Blot Analysis for Nrf2 and Keap1
This technique is used to determine the protein levels of Nrf2 and Keap1 in the cytoplasm and nucleus.
-
Procedure:
-
Subcellular Fractionation: Separate cytoplasmic and nuclear fractions from treated and control cells using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR) for NQO1 and GSTM1 Gene Expression
qPCR is used to quantify the mRNA expression levels of Nrf2 target genes.
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers for human NQO1 and GSTM1. Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Human NQO1 Primers:
-
Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
-
-
Human GSTM1 Primers:
-
Forward: 5'-GAACTCCCTGAAAAGCAAAGC-3'
-
Reverse: 5'-GTTGGGCTCAAATATACGGTGG-3'
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to control cells.
-
Conclusion
This compound is a promising dietary isothiocyanate that effectively induces phase II detoxification enzymes through the activation of the Keap1-Nrf2 signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemopreventive and therapeutic potential of this compound. While in some instances this compound appears less potent than its well-studied analog sulforaphane, it demonstrates significant bioactivity and, in certain contexts, superior efficacy. Further research, particularly well-designed dose-response studies in various models, is warranted to fully elucidate the structure-activity relationships and to optimize the potential clinical applications of this valuable natural compound.
References
Erucin's Modulation of the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erucin, a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables such as rocket salad (arugula), has garnered significant scientific interest for its potent anticancer and cytoprotective properties. A primary mechanism underpinning these effects is its ability to robustly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator that orchestrates cellular defense against oxidative and electrophilic stress by upregulating a battery of antioxidant and detoxification genes. This technical guide provides an in-depth examination of the molecular interactions between this compound and the Nrf2 pathway, presenting quantitative data on its activation, detailed experimental protocols for its study, and visual representations of the core signaling cascade.
Core Mechanism of Action: this compound and Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which functions as an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1][2][3][4][5] This complex continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of the transcription factor.
This compound, like other ITCs, is an electrophilic molecule that can react with specific, highly reactive cysteine residues on the Keap1 protein. This interaction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. The dissociation from Keap1 prevents Nrf2's degradation, leading to its stabilization and accumulation in the cytoplasm. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. This binding initiates the transcription of a wide array of phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), Glutamate-Cysteine Ligase (GCL), and others, thereby fortifying the cell's protective capacity against stressors.
Some studies also suggest that this compound's activation of Nrf2 may be modulated by upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, p38, and JNK, as well as the PI3K/Akt pathway.
Figure 1: this compound's Mechanism of Nrf2 Pathway Activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components and targets of the Nrf2 signaling pathway as reported in various studies.
Table 1: Effect of this compound on Nrf2 and Keap1 Protein Levels
| Cell Line | Treatment Conditions | Analyte | Change vs. Control | Citation(s) |
| MDA-MB-231 | 30 µM this compound, 3-6 h | Nuclear Nrf2 | Significant Increase | |
| MDA-MB-231 | 30 µM this compound, 3-6 h | Cytosolic Keap1 | Significant Decrease | |
| HT-29 | GER+MYR* | Nuclear Nrf2 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Nuclear Nrf2 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Cytoplasmic Nrf2 | No Significant Change | |
| Note: GER+MYR refers to myrosinase-treated glucothis compound, which releases this compound. |
Table 2: Effect of this compound on Nrf2 Target Gene mRNA Expression
| Cell Line | Treatment Conditions | Target Gene | Fold Increase vs. Control | Citation(s) |
| Caco-2 (undifferentiated) | 20 µM this compound | NQO1 (QR) | 11.1 | |
| Caco-2 (undifferentiated) | 20 µM this compound | UGT1A1 | 11.6 | |
| MDA-MB-231 | 30 µM this compound, 3-6 h | HMOX-1 | Significant Increase | |
| MDA-MB-231 | 30 µM this compound, 3-6 h | GCLC | Significant Increase | |
| MDA-MB-231 | 30 µM this compound, 3-6 h | GCLM | Significant Increase | |
| MDA-MB-231 | 30 µM this compound, 3-6 h | SOD1 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | HO-1 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Nqo1 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | SOD2 | Significant Increase | |
| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Gstm1 | Significant Increase |
Table 3: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| MCF7 | Breast Cancer | 28 µM | |
| Various Bladder Cancer Cells | Bladder Cancer | 8.79 ± 1.3 µM | |
| MDA-MB-231 | Breast Cancer | ~30 µM |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the Nrf2 pathway.
Western Blot Analysis for Nrf2 and Keap1
This protocol is used to quantify changes in Nrf2 (nuclear and cytoplasmic) and Keap1 protein levels following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HT-29) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for specified time periods (e.g., 3, 6, 24 hours).
-
Protein Extraction:
-
Cytoplasmic & Nuclear Fractionation: Wash cells with ice-cold PBS. Lyse cells using a nuclear extraction kit following the manufacturer's protocol to separate cytoplasmic and nuclear fractions. Alternatively, use a hypotonic buffer to swell cells, followed by gentle homogenization and differential centrifugation.
-
Whole-Cell Lysates: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration for each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), Lamin B1 (nuclear loading control, 1:1000), and β-actin or GAPDH (cytoplasmic/whole-cell loading control, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the respective loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method measures the change in mRNA levels of Nrf2 target genes.
-
Cell Culture and Treatment: Treat cells with this compound as described in section 4.1.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a reference gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.
ARE-Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity of Nrf2.
-
Cell Transfection: Seed cells (e.g., HepG2) in 24- or 96-well plates. Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium and treat the cells with various concentrations of this compound or a known Nrf2 activator (positive control) for a specified period (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Sequentially measure the firefly and Renilla luciferase activities using a luminometer equipped with dual injectors.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of ARE activity relative to the vehicle-treated control.
Figure 2: General experimental workflow for studying this compound's effects.
Keap1-Nrf2 Interaction Assay
This biochemical assay is used to screen for compounds that directly disrupt the Keap1-Nrf2 protein-protein interaction. A common method is Fluorescence Polarization (FP).
-
Reagents: Purified recombinant Keap1 protein and a fluorochrome-conjugated peptide derived from the Nrf2 'ETGE' binding motif are required.
-
Assay Setup: In a 96-well black plate, combine Keap1 protein and the fluorescent Nrf2 peptide in an assay buffer. Add the test compound (this compound) or a known inhibitor.
-
Incubation: Incubate the plate for a set period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader. A high FP value indicates that the fluorescent peptide is bound to the larger Keap1 protein, causing it to tumble slowly. A low FP value indicates the peptide is free in solution.
-
Analysis: Inhibitors of the interaction, like this compound, will displace the fluorescent peptide from Keap1, resulting in a decrease in the FP signal. Calculate the IC50 value for the inhibition.
Logical Relationship and Downstream Consequences
The activation of Nrf2 by this compound initiates a cascade of events that contribute to its overall biological activity, including chemoprevention and cytoprotection.
References
Erucin-Induced Cell Cycle Arrest in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, such as rocket (arugula) and broccoli. Structurally related to the well-studied sulforaphane, this compound has emerged as a promising chemopreventive agent with demonstrated antiproliferative effects in various cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in inducing cell cycle arrest in prostate cancer, with a focus on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on prostate cancer cells and other relevant cancer cell lines.
Table 1: Effect of this compound on Prostate Cancer (PC3) Cell Viability and Proliferation
| Parameter | Concentration (µM) | Incubation Time | Effect | Reference |
| Cell Viability (WST-1 Assay) | 10 | 24h | ~15% decrease | [1] |
| 25 | 24h | ~35% decrease | [1] | |
| 50 | 24h | ~60% decrease | [1] | |
| Cell Proliferation (BrdU Assay) | 10 | 24h | ~20% decrease | [1] |
| 25 | 24h | ~45% decrease | [1] | |
| 50 | 24h | ~70% decrease |
Table 2: this compound-Induced Cell Cycle Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time | % of Cells in G2/M Phase (approx.) | Reference |
| MCF-7 | Breast Cancer | 5 | 24h | 50% | |
| 15 | 24h | 60% | |||
| 25 | 24h | 69% | |||
| AsPC-1 | Pancreatic Cancer | 30 | 72h | 36.6% |
Table 3: Effect of this compound on Key Signaling Proteins in PC3 Prostate Cancer Cells
| Protein | This compound Conc. (µM) | Incubation Time | Fold Change (vs. Control) | Reference |
| p21WAF1/CIP1 | 10 | 24h | ~1.5-fold increase | |
| 25 | 24h | ~2.5-fold increase | ||
| Phospho-ERK1/2 | 10 | 24h | ~1.8-fold increase | |
| 25 | 24h | ~2.8-fold increase |
Signaling Pathways and Experimental Workflows
This compound-Induced G2/M Cell Cycle Arrest Signaling Pathway
This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is primarily mediated through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21 subsequently inhibits the activity of the Cyclin B1/CDK1 complex, which is essential for the G2 to M phase transition, thereby causing cell cycle arrest.
General Experimental Workflow for Studying this compound's Effects
The investigation of this compound's impact on prostate cancer cells typically involves a series of in vitro experiments to assess cell viability, proliferation, cell cycle distribution, and changes in protein expression.
References
Methodological & Application
Erucin Treatment Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erucin, an isothiocyanate found in cruciferous vegetables like arugula, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] In vitro studies are crucial for elucidating the mechanisms underlying these effects and for evaluating its potential as a therapeutic agent. This document provides detailed application notes and standardized protocols for conducting in vitro studies with this compound, summarizing key quantitative data and outlining methodologies for assessing its biological activities. The described protocols and signaling pathways are based on established research findings.
Mechanism of Action Overview
This compound exerts its biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the NF-κB signaling pathway.[3][4][5] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2.
-
Antioxidant Effects: this compound is a potent activator of the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the increased expression of phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Anti-cancer Effects: this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis. This compound can also suppress microtubule dynamics, a mechanism shared with some clinically used anti-cancer drugs. In some cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and cleavage of PARP.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various in vitro models, providing a reference for experimental design.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Effect | Concentration (µM) | Incubation Time (h) | IC50 (µM) | Citation |
| MCF7 | Breast Cancer | Inhibition of proliferation | - | - | 28 | |
| MCF7 | Breast Cancer | Mitotic arrest | - | 24 | 13 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of proliferation | 1-100 | 48 | ~24 | |
| A549 | Lung Cancer | Inhibition of proliferation | - | - | 97.7 | |
| Caco-2 | Colon Carcinoma | Induction of Phase II enzymes | 20 | - | - | |
| A375 | Melanoma | Induction of apoptosis | 30 | 48 | - |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Effect | Concentration (µM) | Incubation Time (h) | Citation |
| RAW 264.7 | LPS | Inhibition of NO and PGE2 production | 2.5, 5 | 24 | |
| RAW 264.7 | LPS | Decreased expression of TNF-α, IL-6, IL-1β | 2.5, 5 | - | |
| TR146 | TNF-α | Suppression of IL-6 and CXCL10 production | 25 | - |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Fold Increase vs. Control | Citation |
| MCF7 | 25 | 24 | 18 | 4.8 | |
| MCF7 | 25 | 48 | 31 | 8.6 | |
| MDA-MB-231 | 30 | 48 | ~60 | - |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Culture: Culture the desired cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p65, IκBα, Nrf2, cleaved PARP, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. This compound exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Determination of Erucin Cytotoxicity in Breast Cancer Cells using the MTT Assay
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate found in cruciferous vegetables such as arugula (rocket salad), kohlrabi, and Chinese cabbage.[1] Structurally related to the well-studied sulforaphane, this compound has garnered significant interest in cancer research for its potential chemopreventive and therapeutic properties.[1][2] Epidemiological studies suggest that consumption of cruciferous vegetables is associated with a reduced risk of various cancers, including breast cancer.[2][3] The anticancer effects of this compound are attributed to its ability to modulate various cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the regulation of critical signaling pathways. In breast cancer, this compound has been shown to inhibit the proliferation of different cell lines, irrespective of their receptor status. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on breast cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for evaluating cell viability.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This conversion only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Quantitative Data Summary
The cytotoxic effect of this compound has been evaluated in various breast cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values for this compound in different breast cancer cell lines.
| Cell Line | Receptor Status | IC50 of this compound (µM) | Incubation Time | Reference |
| MCF-7 | ER+/PR+ | 28 | Not Specified | |
| 9.7 | 96 hours | |||
| MDA-MB-231 | Triple-Negative (ER-/PR-/HER2-) | ~24 | 48 hours | |
| T47D | ER+/PR+ | 7.6 | 96 hours | |
| BT-474 | ER+/HER2+ | 19.7 | 96 hours |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the cytotoxicity of this compound in breast cancer cells using the MTT assay.
Materials and Reagents:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture breast cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from a stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 1-100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells in medium only).
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Calculation:
-
Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Signaling Pathways Modulated by this compound in Breast Cancer Cells
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action.
Key Signaling Pathways Diagram:
Caption: this compound's modulation of key signaling pathways in breast cancer.
Mechanism of Action:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in breast cancer cells. This can be mediated through the generation of reactive oxygen species (ROS), which in turn activates the caspase cascade, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase. This is often associated with the disruption of microtubule dynamics, which is critical for the formation of the mitotic spindle and proper cell division.
-
Modulation of Survival Signaling: this compound can inhibit pro-survival signaling pathways such as the PI3K/Akt and MEK/ERK pathways. Downregulation of these pathways contributes to the inhibition of cell proliferation and survival.
Troubleshooting and Considerations
-
High Background: High background absorbance can be caused by serum or phenol red in the culture medium. It is recommended to use serum-free medium during the this compound treatment and to use a medium without phenol red if possible. A blank control (medium, MTT, and solubilization solution without cells) should always be included to subtract the background.
-
Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Pipetting up and down or shaking the plate can aid in solubilization.
-
Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death, which is not related to the treatment.
-
This compound Stability: Prepare fresh dilutions of this compound for each experiment, as its stability in solution over time may vary.
By following this detailed protocol, researchers can reliably assess the cytotoxic effects of this compound on breast cancer cells and contribute to a better understanding of its potential as an anticancer agent.
References
- 1. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucin's Pro-Apoptotic Potential: A Flow Cytometry-Based Analysis
Application Note and Protocols for Researchers
Introduction
Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables like arugula, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent.[1] A growing body of evidence suggests that this compound can inhibit the proliferation of various cancer cells by inducing programmed cell death, or apoptosis.[2][3][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, a robust and widely used method for quantifying apoptotic and necrotic cell populations. Additionally, it summarizes quantitative data on this compound's apoptotic effects and outlines the key signaling pathways involved.
Data Presentation
The pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following table summarizes the percentage of apoptotic cells after this compound treatment as determined by flow cytometry.
| Cell Line | Concentration of this compound | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| MCF7 (Breast Cancer) | 25 µM | 24 hours | ~18% (4.8-fold increase vs. control) | |
| 25 µM | 48 hours | ~36% (8.6-fold increase vs. control) | ||
| >25 µM | 24 hours | ~25% | ||
| >25 µM | 48 hours | ~45% | ||
| MDA-MB-231 (Breast Cancer) | 30 µM | 48 hours | ~60% (early and late apoptosis) | |
| A375 (Melanoma) | 30 µM | 48 hours | Significant increase in apoptosis | |
| HL60 (Leukemia) | IC50 values of 1.9 µM | Not specified | Statistically significant increase |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution (typically in DMSO). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI for apoptosis detection by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing apoptosis after this compound treatment.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
The protocols and data presented here provide a framework for researchers to investigate the pro-apoptotic effects of this compound on cancer cells. Flow cytometry with Annexin V and PI staining is a powerful tool to quantify these effects. Understanding the underlying signaling pathways of this compound-induced apoptosis is crucial for its development as a potential anti-cancer agent. The provided diagrams offer a visual representation of the experimental workflow and the molecular mechanisms involved, aiding in the design and interpretation of experiments in this promising area of cancer research.
References
Erucin Xenograft Model: Application Notes and Protocols for In Vivo Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane), a potent isothiocyanate found abundantly in cruciferous vegetables such as arugula (rocket salad), has garnered significant attention for its promising anticancer properties. Structurally related to the well-studied sulforaphane, this compound has demonstrated a range of anticancer activities in both cell and animal models.[1][2] Its mechanisms of action are multifaceted, including the induction of detoxification enzymes, promotion of apoptosis, and cell cycle arrest.[1][2] Furthermore, this compound has been shown to modulate critical signaling pathways implicated in cancer progression, such as the Nrf2-Keap1-ARE, PI3K/Akt, and MEK/ERK pathways.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in xenograft models, offering a valuable tool for in vivo anticancer research and drug development.
Mechanisms of Action
This compound exerts its anticancer effects through a variety of molecular mechanisms:
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines, including those of the breast, lung, liver, and colon.
-
Modulation of Signaling Pathways: It can influence key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the PI3K/Akt and MEK/ERK signaling pathways. In prostate cancer models, it has been observed to regulate the androgen receptor pathway.
-
Induction of Detoxification Enzymes: this compound is a potent inducer of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens.
-
Inhibition of Microtubule Dynamics: this compound can suppress microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of some clinically used microtubule-targeting anticancer drugs.
-
Abrogation of Telomerase Activity: In hepatocellular carcinoma models, this compound has been found to decrease telomerase activity, an enzyme crucial for cancer cell immortality.
-
H₂S Donor Properties: this compound can act as a hydrogen sulfide (H₂S) donor, and this property has been linked to its antiproliferative and proapoptotic effects in pancreatic adenocarcinoma cells.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data on the in vivo anticancer efficacy of this compound from preclinical studies.
Table 1: Efficacy of this compound in a Murine Bladder Cancer Xenograft Model
| Cancer Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |
| UMUC3 | Murine Xenograft | 295 µmol/kg this compound by gavage | 58% reduction in tumor weight |
Table 2: Efficacy of this compound in an Orthotopic Hepatocellular Carcinoma Xenograft Model
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Orthotopic human liver cancer | Xenograft Model | 50 mg/kg b.w./day MTBITC (this compound) | Significant decrease in telomerase activity in xenograft tissue |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anticancer effects of this compound.
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle for this compound administration (e.g., sterile PBS, corn oil)
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or serum-free medium to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection. Keep the mixture on ice to prevent solidification.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For administration, dilute the this compound stock solution in the chosen vehicle (e.g., PBS or corn oil) to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.
-
Administer this compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). A typical dosage from literature is 295 µmol/kg.
-
-
Tumor Growth Monitoring and Data Collection:
-
Once tumors become palpable, measure the tumor dimensions (length and width) using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, Western blotting, PCR).
-
Protocol 2: Orthotopic Bladder Cancer Xenograft Model
This protocol outlines the procedure for establishing an orthotopic bladder cancer xenograft model.
Materials:
-
Bladder cancer cell line
-
Female immunodeficient mice
-
Surgical instruments (forceps, scissors, sutures)
-
Anesthetic and analgesics
-
This compound and vehicle
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare bladder cancer cells as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small midline abdominal incision to expose the bladder.
-
Carefully inject the cell suspension (typically 1 x 10⁶ cells in 50-100 µL) into the bladder wall. Care should be taken not to perforate the bladder mucosa.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesics as required.
-
-
This compound Administration and Monitoring:
-
Begin this compound treatment at a predetermined time point after tumor cell implantation.
-
Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if cells are luciferase-tagged).
-
Monitor the overall health of the mice.
-
At the study endpoint, euthanize the mice and harvest the bladders for analysis.
-
Protocol 3: Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol details the establishment of an orthotopic HCC xenograft model.
Materials:
-
HCC cell line
-
Male immunodeficient mice
-
Surgical instruments
-
Anesthetic and analgesics
-
This compound and vehicle
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare HCC cells as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the liver.
-
Inject the HCC cell suspension (e.g., 1 x 10⁶ cells in 20-30 µL) directly into one of the liver lobes.
-
To prevent cell leakage, a small piece of absorbable gelatin sponge can be placed over the injection site.
-
Close the peritoneum and skin with sutures.
-
Provide post-operative care, including analgesia.
-
-
This compound Administration and Monitoring:
-
Administer this compound as per the study design. A dosage of 50 mg/kg/day has been used in a similar model.
-
Monitor tumor growth using imaging modalities like ultrasound or bioluminescence.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound leading to anticancer effects.
Experimental Workflow for this compound Xenograft Study
References
Revolutionizing Erucin Delivery: Nanoparticle-Based Formulations for Enhanced Solubility and Therapeutic Efficacy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals are now equipped with a comprehensive guide to overcoming the solubility challenges of Erucin, a promising anticancer agent derived from cruciferous vegetables. New Application Notes and Protocols detail the use of nanoparticle-based delivery systems to significantly improve the bioavailability and therapeutic potential of this lipophilic compound. These documents provide a full suite of methodologies, from nanoparticle formulation and characterization to in vitro efficacy testing, empowering scientists to harness the full potential of this compound in cancer therapy.
This compound, an isothiocyanate found in rocket salads, has demonstrated potent anticancer properties. However, its poor aqueous solubility and bioavailability have been significant hurdles in its clinical development.[1][2][3][4] Nanoencapsulation has emerged as a key strategy to address these limitations, offering enhanced solubility, stability, and controlled release of phytochemicals like this compound.[5]
These detailed Application Notes provide protocols for two promising nanoparticle formulations for this compound delivery: chitosan-coated solid lipid hybrid nanoparticles (ER-LPHNPs) and cubosomes (ER-CUBs) . The notes include a thorough comparison of their physicochemical properties and in vitro performance, presented in easy-to-reference tables.
Data Presentation: Comparative Analysis of this compound-Loaded Nanoparticles
The following tables summarize the key quantitative data from studies on ER-LPHNPs and ER-CUBs, offering a clear comparison of their characteristics.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| ER-LPHNPs | 112.37 ± 1.76 | 0.244 ± 0.012 | +33.6 | > 90 | Not Reported | |
| ER-CUBs | ~26 | 0.42 ± 0.02 | Not Reported | 99.12 ± 0.04 | 3.96 ± 0.0001 |
Table 2: In Vitro Release Profile of this compound from Nanoparticle Formulations
| Nanoparticle Formulation | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| ER-LPHNPs | pH 7.4 | Not Specified | Sustained Release | |
| ER-CUBs | pH 7.4 | 24 | > 94 | |
| Pure this compound Suspension | pH 7.4 | 24 | ~50 |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental procedures, a series of diagrams have been created using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. rsc.org [rsc.org]
- 5. Determination of drug loading and encapsulation efficiency [bio-protocol.org]
Erucin's Impact on p53 and p21 Expression: Application Notes and Protocols for Western Blot Analysis
For Immediate Release
Introduction
Erucin, an isothiocyanate found in cruciferous vegetables like rocket salad, has garnered significant interest in cancer research for its potential as a chemopreventive agent. One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest and apoptosis. Central to these processes are the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This document provides detailed application notes and protocols for the Western blot analysis of p53 and p21 protein expression in cancer cells treated with this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Principle
This compound treatment in cancer cells is hypothesized to induce cellular stress, potentially through the generation of reactive oxygen species (ROS) or DNA damage. This stress activates the p53 signaling pathway. Activated p53, a potent transcription factor, then binds to the promoter region of the CDKN1A gene, leading to the increased expression of the p21 protein. The p21 protein, in turn, inhibits cyclin-dependent kinases, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoint, and in some cases, apoptosis. Western blotting is a powerful immunodetection technique used to quantify the changes in p53 and p21 protein levels following this compound treatment, providing insights into its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Human Lung Carcinoma | 97.7 | [1] |
| MCF7 | Human Breast Cancer | 28 | [2][3] |
| MDA-MB-231 | Human Breast Cancer | ~24 | |
| 786-O | Human Renal Cancer | > 100 | |
| Pancreatic Cancer Cells | Pancreatic Cancer | 8 - 50 | |
| Bladder Cancer Cells | Bladder Cancer | 8 - 50 |
Table 2: Dose-Dependent Upregulation of p53 and p21 in A549 Cells by this compound
| Treatment | p53 Protein Expression (Fold Change vs. Control) | p21 Protein Expression (Fold Change vs. Control) | Citation |
| This compound (Low Dose) | Significant Increase | Significant Increase | [4] |
| This compound (High Dose) | Further Significant Increase | Further Significant Increase | [4] |
Note: While the referenced study demonstrated a statistically significant (p<0.001) dose-dependent increase, specific fold-change values were not provided. Further quantitative analysis is recommended.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on p53 and p21, and the general workflow for the Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new promising cancer chemopreventive agent from rocket salads, shows anti-proliferative activity on human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Inhibitory Effect of Erucin on Cell Migration Using a Wound Healing Assay
References
- 1. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arugula Compound this compound Inhibits Proliferation Of ER+ BC Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 3. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
Application Note: Quantification of Erucin in Biological Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate found in cruciferous vegetables, particularly in rocket salad (Eruca sativa). It is structurally related to sulforaphane, a well-studied compound from broccoli. This compound has garnered significant interest in the scientific community due to its potential chemopreventive and therapeutic properties, attributed to its ability to modulate various cellular signaling pathways involved in detoxification, cell cycle regulation, and apoptosis.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its metabolism, and evaluating its efficacy in preclinical and clinical settings.
This application note provides a detailed protocol for the quantification of this compound in various biological samples, including plasma, urine, and cell culture lysates, using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.
Figure 1: this compound's modulation of key cellular signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its metabolites in various biological matrices, as well as its in vitro activity.
Table 1: this compound and Metabolite Concentrations in Human and Animal Models
| Biological Matrix | Species | Dose/Treatment | Analyte | Concentration (µM) | Reference |
| Plasma | Human | 40 g fresh broccoli sprouts | This compound metabolites | Peak at ~3-4 hours | [2] |
| Urine | Human | 40 g fresh broccoli sprouts | This compound metabolites | Excreted over 48 hours | [2] |
| Plasma | Human | Cooked broccoli | This compound metabolites | Variable, BMI dependent | [3] |
| Urine | Human | Cooked broccoli | This compound metabolites | 12.9-22.8 µmol/24h | [3] |
| Plasma | Mouse | Diet with broccoli sprout powder | This compound metabolites | ~0.1 - 1.0 | |
| Liver | Mouse | Diet with broccoli sprout powder | This compound metabolites | ~1.0 - 10.0 | |
| Kidney | Mouse | Diet with broccoli sprout powder | This compound metabolites | ~1.0 - 15.0 | |
| Bladder | Mouse | Diet with broccoli sprout powder | This compound metabolites | ~5.0 - 50.0 |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (48h) | ~24 | |
| AsPC-1 | Pancreatic Adenocarcinoma | Antiproliferative effect | 30 - 100 | |
| A549 | Lung Cancer | IC50 | 97.7 | |
| Caco-2 | Colon Carcinoma | G2/M arrest | 20 |
Experimental Workflow
A generalized workflow for the quantification of this compound in biological samples is presented below.
Figure 2: General workflow for this compound quantification.
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.
Sample Preparation
a) Plasma Samples: Protein Precipitation
Protein precipitation is a rapid method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (ACN) containing an appropriate internal standard (e.g., sulforaphane-d8).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
b) Urine Samples: Dilution and Filtration
For urine samples, a simple dilution and filtration step is often sufficient.
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove sediment.
-
Dilute 100 µL of the supernatant with 900 µL of mobile phase A (see HPLC conditions) containing the internal standard.
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
c) Cell Culture Samples: Lysis and Extraction
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of a lysis buffer (e.g., RIPA buffer) and scraping.
-
Transfer the cell lysate to a microcentrifuge tube and sonicate briefly on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic fraction) to a new tube.
-
Perform protein precipitation as described for plasma samples (Protocol 1a) on the cell lysate supernatant.
HPLC Method
The following HPLC conditions are a starting point and may require optimization. An LC-MS/MS system is recommended for higher sensitivity and selectivity.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 254 nm
-
MS/MS (for higher sensitivity): ESI in positive mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound metabolites, transitions would be similar to those of sulforaphane metabolites.
-
Method Validation
A full validation of the analytical method should be performed according to standard guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% at LOQ), and precision (RSD) should be ≤ 15% (≤ 20% at LOQ).
-
Recovery: The extraction efficiency of the sample preparation method should be determined by comparing the analyte response in extracted samples to that in unextracted standards.
-
Stability: The stability of this compound in the biological matrix should be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
Table 3: Typical HPLC Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Typical Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LOD | S/N ≥ 3 | 1-5 ng/mL |
| LOQ | S/N ≥ 10 | 5-20 ng/mL |
| Accuracy (% Bias) | Within ±15% | < 10% |
| Precision (% RSD) | ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
| Short-term stability (24h, RT) | < 15% degradation | < 10% |
| Freeze-thaw stability (3 cycles) | < 15% degradation | < 10% |
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in various biological samples using HPLC. The detailed protocols for sample preparation and HPLC analysis, along with the summary of quantitative data and relevant signaling pathways, will be a valuable resource for researchers in pharmacology, toxicology, and drug development. Adherence to proper method validation procedures is critical to ensure the generation of accurate and reliable data in the study of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability and inter-conversion of sulforaphane and this compound in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMI Is Associated With Increased Plasma and Urine Appearance of Glucosinolate Metabolites After Consumption of Cooked Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Erucin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucin, an isothiocyanate found in cruciferous vegetables like arugula and broccoli, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] Preclinical evaluation of this compound in animal models is a critical step in translating these findings into clinical applications. This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal studies, based on currently available scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving this compound administration in animal models.
Table 1: Topical Administration of this compound in a Mouse Model of Skin Inflammation
| Animal Model | This compound Dose | Administration Route | Vehicle | Observed Effect | Reference |
| Female ICR Mice | 100 nmoles | Topical (left ear) | 20 μL of dimethyl sulfoxide/acetone (15:85, v/v) | Significant inhibition of TPA-induced ear edema formation.[1] | |
| Female ICR Mice | 300 nmoles | Topical (left ear) | 20 μL of dimethyl sulfoxide/acetone (15:85, v/v) | Significant inhibition of TPA-induced ear edema formation. |
Table 2: Systemic Administration of this compound in Mouse Models
| Animal Model | This compound Dose | Administration Route | Vehicle | Observed Effect | Reference |
| Mice | 7.375 μmol/25g | Oral | Not Specified | Decreased tumor growth in a bladder cancer xenograft model. | |
| Mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Not Specified | Reduced neutrophil transmigration in an LPS-induced peritonitis model. |
Table 3: Pharmacokinetic and Metabolic Insights
| Animal Model | Administration | Key Findings | Reference |
| Rats | Gavage with this compound | 67% of the administered dose was excreted as sulforaphane-N-acetylcysteine (SFN-NAC) and 29% as this compound-NAC, indicating in vivo oxidation of this compound to sulforaphane. | |
| Mice | Gavage with this compound | Rapid transformation into sulforaphane and subsequent metabolism via the mercapturic acid pathway. | |
| Mice | Dietary Broccoli Sprouts | This compound metabolites were detected in skin, liver, kidney, bladder, lung, and plasma. |
Experimental Protocols
Protocol 1: Topical Delivery of this compound for Anti-Inflammatory Studies in Mice
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Female ICR mice
-
Micropipettes
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the vehicle by mixing DMSO and acetone in a 15:85 (v/v) ratio.
-
Prepare the final this compound dosing solutions by diluting the stock solution with the DMSO/acetone vehicle to achieve concentrations of 100 nmoles/20 μL and 300 nmoles/20 μL.
-
Prepare a TPA solution (e.g., 5 nmoles/20 μL) in the same DMSO/acetone vehicle.
-
-
Animal Handling and Administration:
-
Acclimatize female ICR mice to the laboratory conditions.
-
Thirty minutes prior to inducing inflammation, topically apply 20 μL of the prepared this compound solution (or vehicle control) to the inner and outer surface of the left ear of each mouse.
-
To induce inflammation, topically apply 20 μL of the TPA solution to the same ear.
-
-
Assessment of Edema:
-
At a predetermined time point after TPA application (e.g., 6 hours), euthanize the mice.
-
Use a biopsy punch to collect ear tissue samples from both the treated (left) and untreated (right) ears.
-
Measure the weight of each ear punch to determine the extent of edema, calculated as the difference in weight between the left and right ear punches.
-
Protocol 2: Oral Gavage of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound in mice, based on standard oral gavage procedures.
Materials:
-
This compound
-
A suitable vehicle (e.g., corn oil, sterile water with a solubilizing agent)
-
Animal scale
-
18-20 gauge, 1.5-inch flexible or curved gavage needles with a rounded tip.
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the desired amount of this compound in the chosen vehicle to achieve the target concentration (e.g., for a dose of 7.375 μmol/25g mouse, calculate the required concentration based on the gavage volume). The maximum recommended dosing volume is 10 ml/kg.
-
-
Animal Handling and Administration:
-
Weigh the mouse to determine the correct dosing volume.
-
Measure the length of the gavage tube from the tip of the mouse's nose to the bottom of the sternum and mark the tube to prevent over-insertion.
-
Properly restrain the mouse to extend its head and create a straight line through the neck and esophagus.
-
Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.
-
Once the tube is in place, administer the this compound solution slowly and steadily.
-
Gently remove the gavage tube.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes after the procedure and again within 12-24 hours.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for topical this compound delivery in a mouse ear edema model.
Caption: General workflow for oral gavage of this compound in mice.
References
- 1. This compound Exerts Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin: Possible Mediation through the Inhibition of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of the Natural H2S-Donor this compound in Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Erucin-Induced Caspase-3/7 Activity in Melanoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables, has demonstrated promising anticancer properties, including the induction of apoptosis in melanoma cells. A key hallmark of apoptosis is the activation of executioner caspases, primarily Caspase-3 and Caspase-7. This document provides detailed application notes and experimental protocols for assessing Caspase-3/7 activity in melanoma cell lines, such as A375, following treatment with this compound. The provided methodologies and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other isothiocyanates in melanoma treatment.
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies. Novel therapeutic agents that can effectively induce apoptosis in melanoma cells are urgently needed. This compound (1-isothiocyanato-4-(methylthio)butane) has emerged as a compound of interest due to its ability to trigger programmed cell death in various cancer cell types.[1][2] The induction of apoptosis by this compound in melanoma cells involves the activation of the intrinsic apoptotic pathway, which culminates in the activation of Caspase-3 and Caspase-7.[3][4] These proteases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, the measurement of Caspase-3/7 activity is a critical step in evaluating the pro-apoptotic efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on melanoma cells, providing a basis for experimental design and data comparison.
Table 1: Effect of this compound on Caspase-3 and Caspase-9 Activation in A375 Melanoma Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | 0 | 48 | 1.0 | 1.0 |
| This compound | 30 | 48 | ~2.5[4] | ~2.0 |
Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes in A375 Melanoma Cells
| Gene | Treatment | Concentration (µM) | Incubation Time (hours) | Relative mRNA Expression (Fold Change vs. Control) |
| Bcl-2 | This compound | 30 | 6 | ↓ (Significant decrease) |
| XIAP | This compound | 30 | 6 | ↓ (Significant decrease) |
Signaling Pathway
The induction of apoptosis in melanoma cells by this compound primarily follows the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: this compound-induced apoptotic signaling pathway in melanoma cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: A375 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed A375 cells in appropriate culture vessels (e.g., 96-well plates for activity assays, 6-well plates for protein or RNA extraction). Allow cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 24, 48 hours).
Protocol 2: Caspase-3/7 Activity Assay (Luminescent Method)
This protocol is based on the principles of the Caspase-Glo® 3/7 Assay.
-
Reagents and Materials:
-
Caspase-Glo® 3/7 Reagent (or equivalent luminescent caspase-3/7 assay kit).
-
White-walled 96-well microplates suitable for luminescence measurements.
-
Luminometer.
-
This compound-treated and control A375 cells in a 96-well plate.
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate containing the treated cells to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (typically 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank (medium only) wells from all other readings.
-
Calculate the fold change in Caspase-3/7 activity by dividing the average luminescence of the this compound-treated samples by the average luminescence of the vehicle control samples.
-
Caption: Experimental workflow for Caspase-3/7 activity assay.
Discussion and Conclusion
The provided protocols and data confirm that this compound induces apoptosis in melanoma cells through a caspase-dependent mechanism. The activation of Caspase-9 indicates the involvement of the intrinsic apoptotic pathway, which is further supported by the downregulation of the anti-apoptotic protein Bcl-2. The subsequent activation of the executioner Caspase-3 leads to the dismantling of the cell. Furthermore, the downregulation of XIAP, an endogenous inhibitor of caspases, likely contributes to the amplification of the apoptotic signal.
The quantitative assessment of Caspase-3/7 activity is a robust method for evaluating the efficacy of this compound and other potential anticancer compounds. The luminescent assay described offers high sensitivity and a simple "add-mix-measure" format, making it suitable for high-throughput screening. Researchers utilizing these application notes are encouraged to perform dose-response and time-course experiments to fully characterize the apoptotic potential of their compounds of interest. Further investigation into the upstream signaling events, including the specific roles of other Bcl-2 family members like Bax and Bak, will provide a more comprehensive understanding of the mechanism of action of this compound in melanoma cells.
References
- 1. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by Phenoxodiol is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Proapoptotic Effects of this compound, a Diet-Derived H2S Donor, on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Proapoptotic Effects of this compound, A Diet-Derived H2S Donor, on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Evaluating the Long-Term Antiproliferative Effects of Erucin Using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erucin, an isothiocyanate found in cruciferous vegetables like arugula and broccoli, has garnered significant attention for its potential anticancer properties.[1][2] It is structurally related to the well-studied compound sulforaphane.[1] Preclinical studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][3] This application note provides a detailed protocol for utilizing a colony formation assay to assess the long-term cytostatic and cytotoxic effects of this compound on cancer cells.
The colony formation assay, also known as a clonogenic assay, is a pivotal in vitro method for determining the ability of a single cell to proliferate and form a colony. This assay is particularly valuable for evaluating the long-term efficacy of potential anticancer agents like this compound, as it assesses the capacity of cells to maintain their reproductive integrity after treatment.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of the colony formation assay. Key mechanisms include the impairment of microtubule dynamics, leading to mitotic arrest and apoptosis. Additionally, this compound is known to influence detoxification pathways through the Nrf2-Keap1-ARE signaling pathway and can affect cell proliferation and survival by modulating pathways such as PI3K/Akt and MEK/ERK.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocol: Colony Formation Assay
This protocol provides a step-by-step guide for performing a colony formation assay to evaluate the long-term effects of this compound.
Caption: Experimental workflow for the colony formation assay.
Materials
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well tissue culture plates
-
Methanol (for fixation)
-
0.5% Crystal Violet staining solution (in methanol or water)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells per well, optimize for your cell line).
-
Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The concentration range should be based on previously determined IC50 values (see Table 1). A common range to test is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control.
-
The duration of treatment can vary. For continuous exposure, cells are incubated with this compound for the entire duration of the experiment. For short-term exposure, treat the cells for a specific period (e.g., 24 or 48 hours), then replace the medium with fresh, drug-free medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
If necessary, change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Stain for 10-30 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water until the background is clear.
-
-
Quantification:
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on various cancer cell lines as determined by proliferation and colony formation assays.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MCF7 (Breast Cancer) | Proliferation Assay | IC50 = 28 µM | Inhibition of cell proliferation. | |
| MCF7 (Breast Cancer) | Cell Cycle Analysis | IC50 = 13 µM | Arrest at G2/M phase. | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | IC50 ≈ 24 µM | Inhibition of cell growth. | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Colony Formation Assay | 0.3 µM and 1 µM | Significant reduction in colony number and diameter. | |
| A549 (Lung Cancer) | Proliferation Assay | IC50 = 97.7 µM | Inhibition of cell proliferation. | |
| A375 (Melanoma) | Colony Formation Assay | 1 µM | Reduction in the number of colonies. | |
| AsPC-1 (Pancreatic Cancer) | Proliferation Assay | pIC50 = 4.43 (approx. 37 µM) | Concentration-dependent inhibition of cell viability. | |
| 786-O (Renal Cancer) | Viability Assay | 100 µM | Reduced cell viability. |
Discussion and Interpretation of Results
A dose-dependent decrease in the number and size of colonies in this compound-treated wells compared to the vehicle control indicates that this compound has a long-term inhibitory effect on the proliferative capacity of the cancer cells. The surviving fraction data can be used to generate a dose-response curve to determine the concentration of this compound that inhibits colony formation by 50% (IC50).
These results, in conjunction with data from other assays such as cell viability, apoptosis, and cell cycle analysis, can provide a comprehensive understanding of this compound's anticancer activity. The colony formation assay is a robust method to confirm that the observed short-term effects of this compound translate into a long-term loss of reproductive capability in cancer cells.
Conclusion
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of potential anticancer compounds like this compound. This application note provides a detailed protocol and relevant data to guide researchers in assessing the clonogenic potential of cancer cells following this compound treatment. The provided information on this compound's mechanisms of action and its effects on various cancer cell lines serves as a valuable resource for designing and interpreting these experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Arugula Compound this compound Inhibits Proliferation Of ER+ BC Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 3. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
Erucin-Induced Apoptosis: Application Notes and Protocols for Acridine Orange/Ethidium Bromide Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing acridine orange/ethidium bromide (AO/EB) staining for the detection and quantification of apoptosis induced by erucin, a promising anti-cancer isothiocyanate found in cruciferous vegetables. This document includes detailed experimental protocols and a summary of quantitative data, offering a practical resource for investigating the pro-apoptotic effects of this compound in cancer cell lines.
Introduction
This compound ([1-isothiocyanato-4-(methylthio)butane]) is a natural compound abundant in vegetables like arugula and broccoli. It has garnered significant interest in cancer research due to its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death.[1][2] A reliable method for quantifying apoptosis is crucial for evaluating the efficacy of potential chemotherapeutic agents like this compound.
Acridine orange/ethidium bromide (AO/EB) staining is a simple, rapid, and cost-effective fluorescent staining method to assess apoptosis. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and nuclear morphology.[3][4] Acridine orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide, on the other hand, can only enter cells with compromised plasma membranes, where it intercalates with DNA and emits a red fluorescence.[4]
Data Presentation: this compound-Induced Apoptosis in MCF-7 Cells
The following table summarizes the quantitative data on apoptosis induced by this compound in human breast adenocarcinoma MCF-7 cells. The data is adapted from a study by Azarenko et al. (2014), where apoptosis was quantified by flow cytometry. This data provides a valuable reference for expected outcomes when treating MCF-7 cells with this compound.
| Treatment Group | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Fold Increase vs. Control |
| Control | 0 | 24 | 3.7 ± SEM | - |
| Control | 0 | 48 | 4.2 ± SEM | - |
| This compound | 25 | 24 | 18 ± SEM | ~4.8 |
| This compound | 25 | 48 | 31 ± SEM | ~8.6 |
| This compound | >25 | 24 | ~25 ± SEM | ~6.8 |
| This compound | >25 | 48 | ~45 ± SEM | ~10.7 |
SEM: Standard Error of the Mean
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced apoptosis using AO/EB staining in a cancer cell line such as MCF-7.
Materials
-
This compound (appropriate solvent, e.g., DMSO)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (prepare fresh: 10 µL AO stock + 10 µL EB stock in 980 µL PBS)
-
96-well plates or other suitable culture vessels
-
Fluorescence microscope with appropriate filters (blue/green excitation)
-
Glass microscope slides and coverslips
-
Hemocytometer or automated cell counter
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Erucin Stability in Cell Culture
This resource provides researchers, scientists, and drug development professionals with essential information for working with Erucin, a promising isothiocyanate derived from cruciferous vegetables. Due to its inherent instability in aqueous solutions, proper handling and experimental design are critical for obtaining reproducible and accurate results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to enhance this compound stability and bioactivity in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-isothiocyanato-4-(methylthio)-butane) is a natural isothiocyanate (ITC) found in high concentrations in rocket salads (Eruca sativa)[1][2]. It is structurally related to sulforaphane, another well-studied ITC from broccoli[1]. This compound's primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[3][4]. By promoting Nrf2 translocation to the nucleus, this compound upregulates the expression of numerous antioxidant and detoxification enzymes, helping to protect cells from oxidative stress.
Q2: How stable is this compound in standard cell culture media?
A2: this compound, like other isothiocyanates, is unstable in aqueous solutions, including cell culture media. Its degradation is time-dependent. For example, in one study with HepG2 cells, this compound was undetectable in the medium after 24 hours, with only 25% remaining after six hours. The decline is often more rapid in buffered solutions like PBS and cell culture media compared to deionized water, and is accelerated by increasing temperature and pH.
Q3: How should I prepare and store this compound stock solutions?
A3: To maximize stability, this compound stock solutions should be prepared in a non-aqueous, polar solvent like dimethyl sulfoxide (DMSO). Prepare high-concentration stocks (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium (typically <0.1% v/v). Aliquot the stock solution into small, single-use volumes and store them at -80°C to prevent repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: Can I add this compound to my media in advance for long-term experiments?
A4: It is strongly discouraged. Due to its rapid degradation at 37°C, you should add this compound to the cell culture medium immediately before treating the cells. For multi-day experiments, it is critical to replace the medium with freshly prepared this compound-containing medium every 12-24 hours to maintain a consistent concentration.
Q5: What factors in cell culture media can accelerate this compound degradation?
A5: Several factors contribute to this compound's instability. The electrophilic isothiocyanate group can react with nucleophilic compounds present in the media, such as amino acids (e.g., cysteine, lysine) and other thiols. The presence of cells and serum components can also accelerate its decline. The pH of the medium is another critical factor; more alkaline conditions can increase the rate of degradation.
Data on this compound Stability
The stability of isothiocyanates like this compound is highly dependent on the experimental conditions. The following tables summarize key findings on factors affecting its degradation.
Table 1: Stability of this compound and Related Isothiocyanates in Aqueous Solutions
| Compound | Condition | Time | Remaining % | Reference |
| This compound | HepG2 Cell Medium (37°C) | 6 hours | 25% | |
| This compound | HepG2 Cell Medium (37°C) | 24 hours | Undetectable | |
| This compound | Distilled Water (37°C) | 1 hour | 60% | |
| This compound | Distilled Water (37°C) | 6 hours | 30% | |
| This compound | Distilled Water (37°C) | 24 hours | 25% | |
| Isothiocyanates | Nutrient Broth with Cells (37°C) | 24 hours | Significant Decline | |
| Isothiocyanates | Buffered Solutions (pH 7.0, 37°C) | 24 hours | Rapid Decline |
Visual Guides and Workflows
Troubleshooting Guide
Problem: I am seeing high variability or a complete loss of this compound's expected biological effect.
This is the most common issue and is almost always linked to compound instability. Follow this guide to diagnose the problem.
| Potential Cause | Recommended Action & Explanation |
| Degraded Stock Solution | This compound is susceptible to hydrolysis. Always prepare stock solutions in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. If the stock is more than a few months old, consider preparing a fresh batch. |
| Degradation in Media | This compound's half-life at 37°C in aqueous media is short (a few hours). Crucially, you must add this compound to the culture medium immediately before treating cells. For experiments lasting longer than 12 hours, you must perform a medium change, adding freshly prepared this compound-containing medium to maintain a stable concentration. |
| Solvent-Induced Toxicity | While DMSO is a common solvent, high concentrations can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line, typically below 0.1% (v/v). Run a vehicle control (medium + DMSO only) to confirm the solvent is not affecting cell viability or the endpoint being measured. |
| Reaction with Media Components | Standard media like DMEM and RPMI contain amino acids and other nucleophiles that can react with and inactivate this compound. If you suspect this is a major issue, consider using a simpler, defined buffer system for short-term (1-4 hour) experiments to minimize reactions, but be mindful of cellular stress. |
| Incorrect Concentration | The reported IC50 for this compound can vary between cell lines, for example, approximately 24 µM in MDA-MB-231 cells and 28 µM in MCF7 cells. Perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (pure compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes.
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve this compound in anhydrous DMSO to a final concentration of 20-50 mM. Ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, protected tubes.
-
Store the aliquots at -80°C. For daily use, an aliquot can be kept at -20°C for no longer than one week.
-
Protocol 2: General Cell Treatment Protocol
-
Materials:
-
Cultured cells at desired confluency (typically 70-80%).
-
Pre-warmed, complete cell culture medium.
-
This compound stock solution (from Protocol 1).
-
-
Procedure:
-
Thaw one aliquot of the this compound stock solution immediately before use.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your culture medium.
-
Add the calculated volume of this compound stock directly to the pre-warmed medium and mix gently but thoroughly by inverting the tube. This is your treatment medium.
-
Remove the old medium from your cell culture plates.
-
Immediately add the freshly prepared treatment medium to the cells.
-
For a vehicle control, add an equivalent volume of DMSO to a separate flask of medium and treat a parallel set of cells.
-
For experiments >12 hours: Repeat steps 3-5 every 12 to 24 hours to replenish the this compound.
-
Protocol 3: Assessing this compound Bioactivity (Nrf2 Target Gene Expression)
This protocol confirms that your this compound is biologically active by measuring the upregulation of a known Nrf2 target gene, such as Heme Oxygenase 1 (HMOX1).
-
Materials:
-
Cells treated with this compound and a vehicle control for 3-6 hours (as per Protocol 2).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for HMOX1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
After the treatment period (a 3-6 hour incubation is often sufficient to see transcriptional changes), wash the cells with cold PBS and lyse them according to your RNA extraction kit's protocol.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for all samples.
-
Perform quantitative real-time PCR (qPCR) using primers for HMOX1 and your chosen housekeeping gene.
-
Analyze the results using the ΔΔCt method. A significant increase in HMOX1 mRNA levels in this compound-treated cells compared to the vehicle control indicates that the compound is active and successfully engaged its target pathway.
-
References
- 1. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Cardiac Hypertrophy by Improving Mitochondrial Function via Nrf2-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erucin's Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Erucin's poor aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (4-methylthiobutyl isothiocyanate) is a naturally occurring isothiocyanate found in cruciferous vegetables like arugula (rocket salad). It has garnered significant interest for its potential anticancer properties. However, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its use in both in vitro and in vivo experiments, potentially leading to issues with stock solution preparation, precipitation in aqueous culture media, and low bioavailability in animal studies.[1]
Q2: What are the common solvents for dissolving this compound for in vitro studies?
A2: For in vitro experiments, this compound is most commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] DMSO is a widely used solvent due to its high solubilizing capacity for a wide range of compounds.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[3] Most cell lines can tolerate up to 1% DMSO without significant toxic effects, but it is always recommended to perform a vehicle control to assess the impact of the solvent on your specific cell line.[4][5]
Q4: How can I improve the aqueous solubility of this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound for in vivo administration. These include:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its water solubility and stability.
-
Nanoparticle Formulations: Loading this compound into nanoparticles, such as cubosomes, can improve its solubility and provide controlled release.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can enhance its absorption and bioavailability.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate in the culture media after adding the this compound stock solution.
-
Inconsistent experimental results.
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution.
-
Low Temperature: Adding the stock solution to cold media can decrease solubility.
-
Interaction with Media Components: this compound may interact with components in the media, leading to the formation of insoluble complexes.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test.
-
Stepwise Dilution: Prepare an intermediate dilution of your this compound stock in warm (37°C) culture medium before adding it to the final culture volume. Add the stock solution dropwise while gently swirling the media.
-
Maintain Temperature: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to differentiate between compound-induced effects and solvent effects.
Issue 2: Low Bioavailability in In Vivo Studies
Symptoms:
-
Lack of expected therapeutic effect in animal models.
-
Low or undetectable levels of this compound in plasma or target tissues.
Possible Causes:
-
Poor Aqueous Solubility: this compound's low water solubility limits its absorption from the site of administration.
-
First-Pass Metabolism: Rapid metabolism of this compound in the liver can reduce its systemic exposure.
Solutions:
-
Advanced Formulation Strategies: Utilize the formulation techniques described in the protocols below (Cyclodextrin Inclusion, Nanoparticles, Nanoemulsions) to improve solubility and protect this compound from rapid metabolism.
-
Route of Administration: Consider alternative routes of administration that may bypass first-pass metabolism, if applicable to your experimental design.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 12 | |
| Dimethyl sulfoxide (DMSO) | 14 | |
| Ethanol | 16 | |
| Ethanol:PBS (pH 7.2) (1:50) | 0.02 |
Table 2: this compound-Loaded Cubosome Nanoparticle Characteristics
| Parameter | Value | Source |
| Particle Size | ~26 nm | |
| Entrapment Efficiency | 99.12 ± 0.04% | |
| Drug Loading | 3.96 ± 0.0001% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with cyclodextrin. This protocol is adapted from general methods for isothiocyanates.
Materials:
-
This compound
-
β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin (γ-CD)
-
Deionized water
-
Ethanol
Procedure (Kneading Method):
-
Prepare a saturated aqueous solution of the chosen cyclodextrin.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the cyclodextrin slurry while continuously kneading in a mortar and pestle.
-
Continue kneading until a uniform paste is formed.
-
Dry the paste under vacuum or by freeze-drying to obtain a powder.
-
Wash the resulting powder with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed this compound from the surface.
-
Dry the final product completely. The resulting powder can be dissolved in aqueous solutions for in vivo administration.
Protocol 3: Preparation of this compound-Loaded Cubosome Nanoparticles
Objective: To formulate this compound into cubosome nanoparticles to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Glyceryl monooleate (GMO)
-
Poloxamer 407 (Pluronic F127)
-
Methanol
-
Deionized water
Procedure (Solvent Evaporation Technique):
-
Accurately weigh this compound and GMO and dissolve them in methanol with stirring.
-
In a separate beaker, dissolve Poloxamer 407 in deionized water.
-
Slowly add the this compound-GMO solution dropwise to the Poloxamer 407 solution while stirring continuously.
-
Continue stirring for a specified period to allow for the formation of the nano-dispersion and evaporation of the methanol.
-
The resulting dispersion can be further processed, for example, by sonication, to ensure a uniform particle size.
Protocol 4: Preparation of this compound Nanoemulsion
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound for enhanced oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Frankincense oil, as described in a combination study)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Transcutol P)
-
Double distilled water
Procedure (Water Titration Method):
-
Prepare the oil phase by dissolving this compound in the chosen oil.
-
Prepare the surfactant/co-surfactant mixture (Smix) at the desired ratio.
-
Mix the oil phase with the Smix.
-
Slowly add water to the oil-Smix mixture with constant stirring until a clear and transparent nanoemulsion is formed.
-
The formulation can be further homogenized using a high-pressure homogenizer or probe sonicator to achieve a smaller and more uniform droplet size.
Mandatory Visualizations
Caption: Experimental workflows for preparing this compound for in vitro and in vivo studies.
References
- 1. Frankincense oil-loaded nanoemulsion formulation of paclitaxel and this compound: A synergistic combination for ameliorating drug resistance in breast cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and optimization of nanoparticles loaded with this compound, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erucin Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of erucin for inducing apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate found in cruciferous vegetables like arugula (rocket salad).[1] It is structurally related to sulforaphane, a well-studied anticancer compound.[1] this compound induces apoptosis through multiple mechanisms, including:
-
Disruption of Microtubule Dynamics: this compound can suppress microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3]
-
Induction of Cell Cycle Arrest: It often causes cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and leading to programmed cell death.[1]
-
Activation of Caspase Pathways: this compound treatment has been shown to activate key apoptosis-executing enzymes like caspase-3 and caspase-9, and lead to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).
-
Modulation of Apoptotic Proteins: It can downregulate anti-apoptotic proteins such as Bcl-2 and XIAP.
-
Generation of Reactive Oxygen Species (ROS): In some cell lines, this compound can induce ROS production, which can trigger apoptotic pathways.
-
Activation of the Nrf2 Pathway: this compound is a known activator of the Nrf2 signaling pathway, which upregulates antioxidant genes. While this is often a pro-survival pathway, its sustained activation can also contribute to apoptosis.
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The effective concentration of this compound is highly dependent on the cell line and the duration of treatment. Based on published data, a general starting range for screening is between 10 µM and 100 µM. For example, the IC50 (concentration inhibiting 50% of cell proliferation) has been reported to be approximately 28 µM in MCF7 breast cancer cells and 24 µM in MDA-MB-231 triple-negative breast cancer cells after 48-72 hours of treatment. Significant apoptosis is often observed at concentrations around 25-30 µM.
Q3: How stable is this compound in cell culture medium?
A3: this compound's stability in aqueous solutions, including cell culture medium, can be a concern. One study noted that in HepG2 cells, this compound is not detectable in the medium after 24 hours, with only 25% remaining after six hours. This degradation is time-dependent, with a significant decrease in its initial concentration observed within hours in distilled water. Researchers should consider this instability when designing experiments, for instance, by refreshing the medium with this compound for longer incubation periods.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: this compound-induced apoptosis involves several interconnected signaling pathways. The primary pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, often initiated by cellular stress caused by microtubule disruption or ROS generation. This compound also modulates the Nrf2-Keap1-ARE pathway, which is a major regulator of cellular antioxidant responses.
Data Summary: this compound Concentration and Apoptotic Effects
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Reference |
| MCF7 | Breast Adenocarcinoma | 13 µM | 24 hours | IC50 for mitotic arrest | |
| MCF7 | Breast Adenocarcinoma | 28 µM | 72 hours | IC50 for proliferation inhibition | |
| MCF7 | Breast Adenocarcinoma | 25 µM | 24 hours | 4.8-fold increase in apoptosis | |
| MCF7 | Breast Adenocarcinoma | 25 µM | 48 hours | 8.6-fold increase in apoptosis | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 µM | 48 hours | IC50 for proliferation inhibition | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30 µM | 48 hours | ~60% of cells undergo apoptosis | |
| A549 | Lung Carcinoma | 97.7 µM | Not specified | IC50 for proliferation inhibition | |
| Caco-2 | Colorectal Adenocarcinoma | 50 µM | Not specified | Significant increase in sub-G1 apoptotic cells | |
| A375 | Melanoma | 30 µM | 48 hours | Significant induction of apoptosis and caspase-3/9 activation | |
| AsPC-1 | Pancreatic Adenocarcinoma | 30 µM | 72 hours | Significant reduction in live cells and increase in apoptotic cells |
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic induction observed | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. 2. Short Incubation Time: Apoptosis is a time-dependent process. 3. This compound Degradation: this compound is unstable in aqueous media. 4. Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 5 µM to 150 µM) to determine the optimal dose. 2. Extend the incubation period: Analyze apoptosis at multiple time points (e.g., 24, 48, and 72 hours). 3. Replenish this compound: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours. 4. Verify with a positive control: Use a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working and the cells are capable of undergoing apoptosis. |
| High variability between replicate experiments | 1. Inconsistent this compound Preparation: this compound stock solution may not be prepared or stored correctly. 2. Cell Culture Inconsistency: Variations in cell passage number, confluency, or health. 3. Pipetting Errors: Inaccurate dispensing of this compound or reagents. | 1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected cell morphology or toxicity | 1. High this compound Concentration: Very high concentrations can induce necrosis instead of apoptosis. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the this compound concentration: Refer to the dose-response data to select a concentration that induces apoptosis without excessive necrosis. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in all experiments. |
| Difficulty detecting caspase activation | 1. Timing of Assay: Caspase activation is an early to mid-stage apoptotic event and may be missed if the assay is performed too late. 2. Inactive Reagents: Antibodies or substrates for caspase assays may be expired or improperly stored. | 1. Perform a time-course experiment: Measure caspase activation at earlier time points (e.g., 6, 12, 24 hours) post-treatment. 2. Check reagent quality: Validate antibodies and substrates with positive controls. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Caspase and PARP Cleavage
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 3. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Erucin off-target effects in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Erucin in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in non-cancerous cell lines?
This compound, a dietary isothiocyanate, has been observed to have several effects on non-cancerous cell lines. While it generally shows lower toxicity to non-cancerous cells compared to cancerous ones, it can influence various cellular processes. Observed effects include alterations in cell viability at high concentrations, modulation of reactive oxygen species (ROS) levels, impact on cell migration and adhesion, and disruption of the microtubule network.[1][2]
Q2: Is this compound cytotoxic to all non-cancerous cell lines?
No, the cytotoxicity of this compound varies between different non-cancerous cell lines. For instance, in Vero-E6 kidney cells, no significant cytotoxicity was observed at concentrations up to 80 µM.[2] In human umbilical vein endothelial cells (HUVECs), nanomolar concentrations of this compound did not affect cell viability.[1] Human keratinocytes (HaCaT) have shown an IC50 value greater than 100 µM, indicating low sensitivity.[3]
Q3: Does this compound affect cell migration in non-cancerous cells?
Yes, this compound has been shown to reduce collective cell migration in a concentration-dependent manner in non-cancerous Vero-E6 kidney cells. This effect is linked to alterations in the tubulin network structure.
Q4: How does this compound impact intracellular reactive oxygen species (ROS) in non-cancerous cells?
In non-tumor Vero-E6 cells, this compound has been observed to modestly but significantly decrease the basal intracellular ROS levels. This suggests a potential antioxidant effect in these cells.
Q5: Which signaling pathways are affected by this compound in non-cancerous cells?
The Nrf2-Keap1-ARE signaling pathway is a key target of this compound. This compound can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant and detoxification enzymes. This pathway is crucial in the cellular defense against oxidative stress.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity in a non-cancerous cell line.
Possible Cause 1: Cell line sensitivity. Different non-cancerous cell lines exhibit varying sensitivities to this compound.
-
Recommendation: Refer to the quantitative data summary table below to check the reported cytotoxic concentrations for various cell lines. Start with a dose-response experiment to determine the IC50 for your specific cell line.
Possible Cause 2: this compound concentration and purity. Incorrect concentration calculations or impurities in the this compound sample can lead to unexpected results.
-
Recommendation: Verify the concentration of your this compound stock solution. Ensure the purity of the compound, as contaminants could contribute to cytotoxicity.
Possible Cause 3: Experimental conditions. Cell density, serum concentration in the media, and duration of exposure can all influence the cytotoxic response.
-
Recommendation: Standardize your experimental protocols. Ensure consistent cell seeding densities and serum concentrations. Consider performing a time-course experiment to assess the onset of cytotoxicity.
Problem: Inconsistent results in cell migration assays.
Possible Cause 1: Sub-optimal this compound concentration. The concentration of this compound may be too high, causing cytotoxic effects that interfere with migration, or too low to elicit a response.
-
Recommendation: Use a non-cytotoxic concentration of this compound for migration assays. A preliminary viability assay is crucial to determine the appropriate concentration range. For Vero-E6 cells, concentrations up to 80 µM have been shown to be non-cytotoxic.
Possible Cause 2: Variability in wound creation for wound healing assays. Inconsistent scratch width can lead to high variability in results.
-
Recommendation: Use a p200 pipette tip or a specialized wound-making tool to create uniform scratches. Capture images immediately after wounding (T=0) to normalize the wound area for each well.
Possible Cause 3: Cell proliferation during the assay. If the assay duration is long, cell proliferation can mask the effects on cell migration.
-
Recommendation: Use a proliferation inhibitor (e.g., Mitomycin C) if your assay runs for an extended period. Alternatively, use a shorter time frame where proliferation is minimal.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| Vero-E6 | Monkey Kidney Epithelial | MTT, Propidium Iodide | Up to 80 µM | No significant cytotoxicity | |
| Vero-E6 | Monkey Kidney Epithelial | MTT | 100 µM | Reduced cell viability | |
| HUVEC | Human Umbilical Vein Endothelial | MTT | Nanomolar range | No effect on cell viability | |
| HASMC | Human Aortic Smooth Muscle | Cell Viability Assay | 0.3 - 3 µM | Prevented high-glucose induced decrease in viability | |
| HaCaT | Human Keratinocyte | MTT | > 100 µM | IC50 value |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 6 x 10³ Vero-E6 cells per well in a 96-well plate in 190 µL of complete medium.
-
Incubation: Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Expose cells to a range of this compound concentrations (e.g., 0-100 µM) for 24 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the control (untreated cells).
Collective Cell Migration Assessment using Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a uniform scratch in the confluent monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh media containing the desired non-cytotoxic concentration of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.
Signaling Pathways and Workflows
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
References
Troubleshooting Erucin degradation during in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with erucin in in vitro assays. This compound, a promising isothiocyanate found in cruciferous vegetables, is known for its potential anticancer properties. However, its reactivity and potential for degradation in aqueous environments can present challenges during laboratory experiments.[1][2][3] This guide aims to address these issues directly, ensuring more reliable and reproducible experimental outcomes.
Troubleshooting Guide
This section is designed to help you troubleshoot common problems you might encounter during your in vitro experiments with this compound.
Question: I am observing lower than expected bioactivity of this compound in my cell-based assays. What could be the cause?
Answer:
Lower than expected bioactivity of this compound is often linked to its degradation in the experimental setup.[1] this compound is an isothiocyanate, a class of compounds known for their electrophilic nature and reactivity with nucleophiles present in aqueous solutions and cell culture media.[2]
Possible Causes and Troubleshooting Steps:
-
Degradation in Aqueous Solutions: this compound is unstable in aqueous solutions, with its concentration decreasing over time. One study reported a decrease of 40%, 70%, and 75% in distilled water after one, six, and 24 hours, respectively.
-
Solution: Prepare fresh this compound solutions immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods. If you must prepare stock solutions, dissolve this compound in an organic solvent like ethanol, DMSO, or DMF and store at -20°C.
-
-
Reaction with Media Components: Cell culture media contain various nucleophiles, such as amino acids and thiols (e.g., from supplemented serum), that can react with the isothiocyanate group of this compound, leading to its inactivation.
-
Solution: Minimize the incubation time of this compound in full-serum media before adding it to the cells. Consider reducing the serum concentration during the treatment period if your experimental design allows. You can also perform a time-course experiment to determine the optimal treatment duration for your specific cell line and media conditions.
-
-
pH of the Medium: The stability of isothiocyanates can be pH-dependent. While neutral pH is generally recommended, deviations can affect stability.
-
Solution: Ensure your cell culture medium is properly buffered and maintained at a physiological pH (typically 7.2-7.4).
-
-
Metabolism by Cells: Cells can metabolize this compound, converting it into other compounds, including its thiol-conjugates via the mercapturic acid pathway. This can reduce the concentration of active this compound available to exert its effects.
-
Solution: If you suspect rapid metabolism, you can measure the levels of this compound and its metabolites in the cell culture supernatant and cell lysates over time using techniques like LC-MS/MS. This can help you understand the kinetics of this compound in your specific cell model.
-
Experimental Workflow for Troubleshooting Low Bioactivity:
Caption: Troubleshooting workflow for low this compound bioactivity.
Question: My experimental results with this compound are inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent results with this compound can often be traced back to variations in its stability and concentration.
Troubleshooting Steps for Improving Reproducibility:
-
Standardize Solution Preparation: Always use the same procedure for preparing your this compound stock and working solutions. Document the solvent, concentration, and storage conditions. As previously mentioned, fresh preparation is key.
-
Control for Incubation Times: Be precise with all incubation times, from the pre-incubation of this compound in media to the final treatment duration on the cells.
-
Monitor Cell Culture Conditions: Ensure that cell density, passage number, and overall cell health are consistent across experiments. Stressed or unhealthy cells may respond differently to this compound treatment.
-
Use a Positive Control: Include a known bioactive compound with a similar mechanism of action (e.g., sulforaphane) as a positive control in your assays. This can help you determine if any observed variability is specific to the this compound treatment or a more general issue with the assay.
-
Quantify this compound Concentration: If reproducibility issues persist, consider verifying the concentration of your this compound stock solution periodically using an analytical method like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol (16 mg/ml), DMSO (14 mg/ml), and DMF (12 mg/ml). For cell-based assays, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the cells (typically <0.1%).
Q2: How should I store this compound?
A2: this compound should be stored at -20°C. When stored properly as a solution in an organic solvent, it is stable for at least two years. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in cell culture medium is time-dependent and can be influenced by the components of the medium. In one study using HepG2 cells, this compound was not detectable in the medium after 24 hours, with only 25% remaining after six hours. It is advisable to perform experiments with shorter incubation times or to replenish the this compound-containing medium for longer-term studies.
Q4: Can this compound be metabolized by cells in vitro?
A4: Yes, this compound can be taken up by cells and metabolized. The primary metabolic pathway is the mercapturic acid pathway, where this compound is conjugated with glutathione (GSH). This can lead to the formation of various thiol-conjugates. It is also important to note the inter-conversion of this compound and sulforaphane, which has been observed in both in vivo and in vitro models.
This compound Metabolism and Cellular Effects Pathway:
Caption: Simplified pathway of this compound uptake, metabolism, and cellular effects.
Data Summary
Table 1: Stability of this compound in Aqueous Solutions
| Time (hours) | Remaining this compound in Distilled Water (%) | Remaining this compound in HepG2 Cell Medium (%) |
| 1 | 60% | Not Reported |
| 6 | 30% | 25% |
| 24 | 25% | Not Detectable |
Data adapted from Melchini, A., and Traka, M.H. (2010). Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables. Toxins (Basel) 2(4), 593-612.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell Treatment with this compound
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Serum-free or reduced-serum medium (optional)
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the final desired concentrations in fresh cell culture medium. It is recommended to prepare these working solutions immediately before use.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration.
-
After incubation, proceed with your downstream assays (e.g., cell viability, apoptosis, cell cycle analysis).
-
Logical Relationship of Troubleshooting:
Caption: Logical flow for troubleshooting this compound experiments.
References
Technical Support Center: Enhancing Erucin Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of erucin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (ERN), or 1-isothiocyanato-4-(methylthio)butane, is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables like arugula and rocket salad. It is also a major metabolic product of sulforaphane (SFN), another well-studied isothiocyanate.[1][2] this compound has demonstrated promising anticancer properties in various experimental models.[3][4] However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability, which can lead to insufficient concentrations at target tissues.[4]
Q2: What is the primary metabolic pathway for this compound?
A2: this compound, like other isothiocyanates, is primarily metabolized via the mercapturic acid pathway. This process involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form cysteine-glycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are then excreted in the urine. Due to a high degree of in vivo interconversion, both this compound and sulforaphane metabolites can be detected after administration of either compound alone.
Q3: What are the key factors influencing this compound bioavailability in animal models?
A3: Several factors can significantly impact the oral bioavailability of this compound:
-
Presence of Myrosinase: This plant-derived enzyme is crucial for hydrolyzing the precursor glucosinolate (glucothis compound) into this compound. Inactivation of myrosinase, for example by cooking, dramatically reduces ITC bioavailability.
-
Formulation: this compound's hydrophobicity and poor solubility are major barriers to absorption. Advanced formulations, such as lipid-based nanoparticles (e.g., cubosomes), can improve its solubility, protect it from degradation, and provide controlled release.
-
Gastrointestinal Stability: this compound can be unstable in the gastrointestinal tract. Encapsulation can protect it from the harsh gastric environment.
-
Animal Model: The species, strain, age, and gut microbiota of the animal model can influence metabolism and absorption.
-
Food Matrix: The presence of other food components, like proteins, lipids, and fibers, can either enhance or reduce ITC absorption. For instance, fats may increase the absorption of lipophilic compounds like this compound.
Q4: What are some strategies to enhance this compound bioavailability?
A4: Key strategies focus on overcoming its physicochemical limitations:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in lipid-based nanoparticles, such as cubosomes, can significantly improve its aqueous solubility, provide a sustained-release profile, and enhance its therapeutic efficacy.
-
Co-administration with Myrosinase: If administering the precursor glucothis compound, ensuring the presence of active myrosinase is critical for conversion to this compound and subsequent absorption.
-
Use of Absorption Enhancers: Certain excipients can be included in formulations to increase intestinal permeability, though this must be carefully evaluated for safety.
Troubleshooting Guides
This section addresses common problems encountered during experiments designed to enhance this compound's bioavailability.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or Undetectable this compound Levels in Plasma | 1. Poor Bioavailability: The inherent low solubility and absorption of pure this compound. 2. Rapid Metabolism: this compound is quickly metabolized via the mercapturic acid pathway. 3. Dosing Solution Instability: this compound may degrade in the dosing vehicle before administration. 4. Improper Oral Gavage: Incorrect technique can lead to administration into the lungs instead of the stomach. | 1. Optimize Formulation: Use a bioavailability-enhancing formulation, such as this compound-loaded cubosomes (see Protocol 3). 2. Measure Metabolites: Quantify the primary urinary metabolite, this compound-N-acetylcysteine (ERN-NAC), in addition to the parent compound in plasma. 3. Check Solution Stability: Prepare dosing solutions fresh. Confirm the concentration and stability of this compound in the vehicle under the planned experimental conditions. 4. Verify Gavage Technique: Ensure personnel are properly trained in rodent oral gavage (see Protocol 1). Observe animals for signs of respiratory distress post-dosing. |
| High Variability in Pharmacokinetic Data Between Animals | 1. Inconsistent Dosing: Variation in the administered volume or technique. 2. Physiological Differences: Variations in animal weight, fasting state, or individual gut microbiota. 3. Formulation Inhomogeneity: The this compound formulation (e.g., suspension) is not uniformly mixed, leading to inconsistent dosing. | 1. Standardize Dosing: Use a consistent oral gavage technique. Ensure the gavage needle is the correct size for the animal. 2. Control Animal Conditions: Use animals within a narrow weight range. Implement a consistent fasting period (e.g., 12 hours) before dosing. 3. Ensure Formulation Homogeneity: If using a suspension, vortex thoroughly immediately before drawing each dose. For nanoparticle formulations, ensure consistent particle size and distribution. |
| Low Yield of this compound-Loaded Nanoparticles | 1. Suboptimal Formulation Parameters: Incorrect ratio of lipids, stabilizers, or drug. 2. Inefficient Encapsulation Process: Issues with the solvent evaporation or emulsification steps. | 1. Systematic Optimization: Use a design of experiment (DoE) approach to optimize the concentrations of components like monoolein (lipid) and Pluronic-84 (stabilizer). 2. Refine Protocol: Ensure the organic solvent is fully removed during the evaporation step and that stirring speeds and temperatures are precisely controlled as per the protocol. |
| Unexpected Metabolite Profile (e.g., High Sulforaphane Levels) | 1. In Vivo Interconversion: this compound and sulforaphane readily interconvert in vivo. 2. Contamination of Dosing Compound: The this compound standard or formulation may contain sulforaphane impurities. | 1. Acknowledge Interconversion: This is an expected physiological process. Quantify both this compound and sulforaphane metabolites for a complete picture of ITC exposure. 2. Verify Compound Purity: Analyze the dosing compound/formulation by LC-MS/MS to confirm its purity and rule out significant contamination. |
Data Presentation
Quantitative data from pharmacokinetic studies are essential for evaluating bioavailability. Below are examples of how to structure such data.
Table 1: In Vitro Release Profile of this compound from Different Formulations. This table illustrates the enhanced release characteristics of an optimized nanoparticle formulation compared to a pure this compound suspension.
| Time (hours) | Cumulative Release of Pure this compound Suspension (%) | Cumulative Release of this compound-Cubosome Formulation (%) |
| 1 | 15.2 ± 2.1 | 45.8 ± 3.5 |
| 2 | 22.5 ± 2.8 | 62.1 ± 4.2 |
| 4 | 31.8 ± 3.3 | 75.4 ± 4.9 |
| 8 | 40.1 ± 3.9 | 86.3 ± 5.1 |
| 12 | 45.6 ± 4.5 | 92.7 ± 5.8 |
| 24 | 50.3 ± 5.0 | 94.2 ± 6.1 |
| Data are presented as mean ± SD (n=3). Data modeled from in vitro release studies comparing pure this compound to an optimized cubosome formulation. |
Table 2: Example Pharmacokinetic Parameters of an Isothiocyanate (Sulforaphane) in Rats Following Oral Administration. While specific in vivo data for enhanced this compound formulations are emerging, this table, based on its analogue sulforaphane, provides a template for the key parameters to measure.
| Dose (µmol/kg) | Cmax (µmol/L) | Tmax (hours) | AUC₀₋₂₄ (h·µmol/L) | Absolute Bioavailability (%) |
| 2.8 (Oral) | 1.1 ± 0.1 | 0.5 ± 0.1 | 2.9 ± 0.5 | 82% |
| 5.6 (Oral) | 1.5 ± 0.2 | 0.5 ± 0.1 | 3.8 ± 0.6 | ~60% (estimated) |
| 28.0 (Oral) | 2.1 ± 0.3 | 1.0 ± 0.2 | 5.6 ± 0.9 | ~20% (estimated) |
| Data are presented as mean ± SD (n=4). Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. Data adapted from a pharmacokinetic study of sulforaphane in rats. |
Table 3: LC-MS/MS MRM Transitions for this compound and its Metabolites. These parameters are critical for developing a sensitive and specific analytical method to quantify this compound and its primary metabolites.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound-Glutathione (ERN-GSH) | 469.1 | 103.0 |
| This compound-Cysteine-Glycine (ERN-CysGly) | 340.1 | 103.0 |
| This compound-Cysteine (ERN-Cys) | 283.1 | 103.0 |
| This compound-N-Acetylcysteine (ERN-NAC) | 325.1 | 164.0 |
| MRM: Multiple Reaction Monitoring. These transitions are essential for quantitative analysis using a triple quadrupole mass spectrometer. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound formulations orally to mice.
-
Animal Preparation: Acclimatize male Balb/c mice (20-25 g) for at least one week. Fast animals for 12 hours prior to dosing, with free access to water.
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the required volume based on the animal's weight and the target dose (e.g., 10 mg/kg). The maximum recommended volume is 10 mL/kg.
-
Gavage Needle Selection: Select an appropriate gavage needle (typically 20-22 gauge for adult mice) with a rounded ball tip to prevent tissue damage.
-
Measure Insertion Depth: Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head. Ensure the head and neck are extended to create a straight line to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in place, dispense the formulation slowly and steadily.
-
Post-Administration Monitoring: Withdraw the needle gently. Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.
Protocol 2: Plasma and Urine Sample Collection for Pharmacokinetic Analysis
This protocol describes the collection of biological samples for measuring this compound and its metabolites.
-
Animal Grouping: Divide animals into groups corresponding to different time points for sample collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood Collection (Plasma):
-
At each designated time point, anesthetize the animal (e.g., with isoflurane).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Urine Collection:
-
House animals individually in metabolic cages that are designed to separate urine and feces.
-
Collect urine over a 24-hour period following administration.
-
Measure the total volume of urine collected.
-
Centrifuge the urine to remove any particulate matter.
-
Store urine samples at -80°C until analysis.
-
Protocol 3: Preparation of this compound-Loaded Cubosomes
This protocol describes a solvent evaporation method to create a nanoparticle formulation of this compound designed to enhance bioavailability.
-
Preparation of Lipid Phase: Co-dissolve a pre-weighed amount of monoolein (lipid) and this compound in methanol. Stir this mixture for 30 minutes at 40°C.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve a pre-weighed amount of Pluronic-84 (stabilizer) in water and stir for 30 minutes at 40°C.
-
Emulsification: Add the lipid/erucin mixture dropwise into the aqueous stabilizer solution while maintaining constant stirring (e.g., 100 rpm) at 40°C for 1 hour.
-
Solvent Evaporation: Remove the organic solvent (methanol) from the emulsion using a rotary evaporator at 40°C for 1 hour. The resulting dispersion contains the this compound-loaded cubosomes.
-
Characterization: Characterize the resulting nanoparticles for particle size, polydispersity index (PDI), and entrapment efficiency to ensure quality and consistency.
Protocol 4: LC-MS/MS Analysis of this compound Metabolites in Plasma
This protocol provides a general guideline for the quantitative analysis of this compound metabolites.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient might be: 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min).
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method using the specific precursor-to-product ion transitions for each this compound metabolite (see Table 3).
-
Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic standards for each metabolite.
-
Calculate the concentration of each metabolite in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Metabolism of this compound via the mercapturic acid pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl Isothiocyanate Ameliorates Dextran Sodium Sulfate-Induced Colitis in Mouse by Enhancing Tight Junction and Mucin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimization of nanoparticles loaded with this compound, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and optimization of nanoparticles loaded with this compound, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucin batch-to-batch variability and experimental consistency
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting consistent and reliable experiments with erucin. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding batch-to-batch variability and experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound, with the chemical name 1-isothiocyanato-4-(methylthio)butane, is a naturally occurring isothiocyanate found in cruciferous vegetables like arugula (rocket salad)[1][2]. It is structurally related to sulforaphane, a well-studied compound from broccoli[1]. This compound is known for a range of biological activities, including:
-
Anticancer properties: It can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest, often at the G2/M phase[1][2].
-
Pro-angiogenic effects: At nanomolar concentrations, this compound can promote the formation of new blood vessels.
-
Induction of detoxification enzymes: Like other isothiocyanates, this compound can induce phase II detoxification enzymes, which help protect cells from carcinogens and oxidative stress.
-
Antioxidant effects: It can increase the expression of antioxidant enzymes and reduce intracellular reactive oxygen species (ROS).
Q2: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several critical signaling pathways, which can vary depending on the cell type and concentration used. Key pathways include:
-
Nrf2-Keap1-ARE Pathway: this compound can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes.
-
Apoptosis and Cell Cycle Pathways: this compound can influence proteins involved in cell cycle regulation and apoptosis, such as p53, p21, caspases, and PARP.
-
Angiogenesis Signaling: In endothelial cells, this compound can activate Ras, PI3K/AKT, and ERK1/2 signaling pathways, leading to increased VEGF expression.
-
Microtubule Dynamics: this compound can suppress the dynamic instability of microtubules, leading to mitotic arrest.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is known to be unstable in aqueous solutions. Studies have shown significant degradation in distilled water over 24 hours. For long-term storage, it is recommended to store this compound at -20°C. When preparing stock solutions, it is advisable to use a solvent like ethanol or DMSO and to prepare fresh dilutions in culture media for each experiment to minimize degradation.
Q4: Can this compound interconvert with other isothiocyanates in vitro or in vivo?
Yes, this compound and sulforaphane can interconvert both in vitro and in vivo. This compound is a reduced analog of sulforaphane, and metabolic studies have shown that the oxidation of this compound to sulforaphane and the reduction of sulforaphane to this compound can occur. This is an important consideration when interpreting experimental results, as the observed effects could be due to a combination of both compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed between experiments. | 1. This compound Degradation: this compound is unstable in aqueous media. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| 2. Batch-to-Batch Variability: Purity and concentration may vary between different batches of commercially supplied this compound. | 2. Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98%). If possible, test new batches for purity and concentration via HPLC or other analytical methods. | |
| 3. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have effects on the cells at higher concentrations. | 3. Always include a vehicle control (media with the same concentration of solvent) in your experiments. Ensure the final solvent concentration is low and non-toxic to the cells. | |
| Higher than expected cell death or toxicity. | 1. Incorrect Concentration: this compound's effects are highly dose-dependent. Pro-angiogenic effects are seen at nanomolar concentrations, while anticancer effects often require micromolar concentrations. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Be aware that IC50 values can vary significantly between cell types. |
| 2. Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. | 2. Consult the literature for reported effective concentrations in your cell line of interest. If data is unavailable, start with a broad range of concentrations. | |
| Difficulty dissolving this compound. | 1. Poor Solubility in Aqueous Media: this compound has limited solubility in water-based solutions. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent such as ethanol, DMSO, or DMF before diluting it in your experimental medium. |
| Variable results in migration or invasion assays. | 1. Sub-lethal vs. Cytotoxic Concentrations: The concentrations of this compound used may be affecting cell viability rather than specifically inhibiting migration or invasion. | 1. Use non-cytotoxic concentrations of this compound for these assays. These concentrations should be determined beforehand using a cell viability assay (e.g., MTT or SRB) performed over the same time course as the migration/invasion experiment. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 Value (µM) | Incubation Time | Reference |
| MCF7 (Breast Cancer) | Proliferation (SRB) | 28 | 72 hours | |
| MCF7 (Breast Cancer) | Mitotic Arrest | 13 | 24 hours | |
| A549 (Lung Cancer) | Proliferation | 97.7 | Not Specified | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation (MTT) | ~24 | 48 hours |
Table 2: this compound Stability in Aqueous Solution
| Time | Remaining this compound in Distilled Water | Remaining this compound in HepG2 Cell Medium | Reference |
| 1 hour | 60% | Not Reported | |
| 6 hours | 30% | 25% | |
| 24 hours | 25% | Undetectable |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted from a study on MCF7 cells.
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Measure the optical density (OD) at 490 nm using a plate reader.
-
Calculation: Calculate the IC50 value using the formula: 100 – [100 * (OD_sample_72h - OD_control_0h) / (OD_control_72h - OD_control_0h)].
Apoptosis Assay (Annexin V/PI Staining)
This is a general protocol based on methodologies from multiple studies.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Key anticancer signaling pathways modulated by this compound.
Caption: Pro-angiogenic signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound experiments.
References
- 1. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Erucin Cytotoxicity to Normal Cells in Co-culture Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Erucin in co-culture models. The focus is on minimizing cytotoxicity to normal cells while maintaining its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate found in cruciferous vegetables like arugula and broccoli.[1][2] Its primary anti-cancer mechanism involves the inhibition of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, studies have shown that this compound exhibits selective cytotoxicity. For instance, it has a more potent antiproliferative effect on human leukemia cells compared to non-transformed human peripheral T lymphocytes.[1] Similarly, this compound has a higher IC50 value (lower toxicity) in normal human keratinocytes (HaCaT) compared to melanoma cells, and in non-tumor kidney cells (Vero-E6) compared to renal cancer cells. This selectivity provides a therapeutic window for targeting cancer cells while minimizing damage to normal cells.
Q3: What is the role of the Nrf2 signaling pathway in this compound's differential effect on normal versus cancer cells?
A3: The Nrf2 pathway plays a crucial role in cellular protection against oxidative stress. In normal cells, which typically have low basal Nrf2 activity, this compound can activate this pathway, leading to the expression of antioxidant and detoxification enzymes that protect the cells from damage. Conversely, many cancer cells exhibit high intrinsic Nrf2 activity, which contributes to their resistance to chemotherapy. This compound's modulation of this pathway can therefore contribute to its selective action.
Q4: Can I expect the same IC50 value for this compound across different cell lines?
A4: No, the IC50 value of this compound can vary significantly between different cancer cell lines and is generally higher in normal cell lines. This variability is influenced by factors such as the tissue of origin, the genetic makeup of the cells, and their proliferation rate. It is essential to determine the IC50 value empirically for each cell line used in your experiments.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cells in a Co-culture System.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve for both the normal and cancer cell lines separately to determine the optimal therapeutic window. Start with a wide range of concentrations to identify a dose that is effective against the cancer cells but has minimal impact on the normal cells.
-
-
Possible Cause 2: High proliferation rate of normal cells.
-
Solution: Normal cells that are rapidly dividing can be more susceptible to cytotoxic agents. Consider strategies to slow down the proliferation of the normal cells, such as reducing the serum concentration in the culture medium for a short period before and during this compound treatment.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: Optimize the duration of this compound exposure. A shorter incubation time may be sufficient to induce apoptosis in cancer cells while causing only transient and recoverable stress in normal cells.
-
Issue 2: Inconsistent results for cytotoxicity between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Ensure consistency in cell seeding density, passage number, and growth phase. Use cells from a similar passage number for all experiments to minimize phenotypic drift.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound can be unstable in solution. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay interference.
-
Solution: If using a colorimetric or fluorometric assay (e.g., MTT, resazurin), ensure that this compound itself does not interfere with the assay reagents. Include appropriate controls, such as this compound in media without cells, to check for any direct chemical reactions.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Cancer | 28 | 72 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cancer | ~24 | 48 | |
| A549 | Human Lung Carcinoma | Cancer | 97.7 | Not Specified | |
| Caco-2 | Human Colorectal Adenocarcinoma | Cancer | Not Specified (G2/M arrest at 20µM) | Not Specified | |
| HL-60 | Human Promyelocytic Leukemia | Cancer | 1.9 | Not Specified | |
| A375 | Human Melanoma | Cancer | 30-60 | 48 | |
| WM1862 | Human Melanoma | Cancer | 30-60 | 48 | |
| WM983A | Human Melanoma | Cancer | 30-60 | 48 | |
| WM983B | Human Melanoma | Cancer | 30-60 | 48 | |
| 786-O | Human Renal Cell Carcinoma | Cancer | >80 (cytotoxicity at 100µM) | 24 | |
| HaCaT | Human Keratinocyte | Normal | >100 | 48 | |
| Vero-E6 | African Green Monkey Kidney | Normal | >80 (cytotoxicity at 100µM) | 24 | |
| T lymphocytes | Human Peripheral Blood | Normal | No significant effect | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the cell culture medium.
Experimental Protocols
Protocol 1: Determining the Differential Cytotoxicity of this compound in a Cancer-Normal Cell Co-culture Model
This protocol outlines a method to assess the selective cytotoxicity of this compound using a co-culture system where cancer and normal cells are distinguishable by fluorescent labeling.
Materials:
-
Cancer cell line of interest
-
Normal cell line (e.g., from the same tissue of origin)
-
Cell culture medium appropriate for both cell lines
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fluorescent cell trackers (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Labeling:
-
Independently label the cancer cells with CellTracker™ Green and the normal cells with CellTracker™ Red according to the manufacturer's protocol.
-
After labeling, wash the cells twice with PBS and resuspend them in fresh culture medium.
-
-
Cell Seeding:
-
Prepare a mixed cell suspension containing the labeled cancer and normal cells at a 1:1 ratio.
-
Seed the mixed cell suspension into a 96-well black, clear-bottom plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours of cell adhesion, carefully remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Imaging and Analysis:
-
At the end of the incubation period, wash the cells with PBS.
-
Acquire images of each well using a fluorescence microscope or a high-content imaging system, capturing both the green (cancer cells) and red (normal cells) fluorescence channels.
-
Use image analysis software to count the number of viable green and red cells in each well. Viable cells are typically identified by their morphology and fluorescence intensity.
-
Calculate the percentage of viable cancer and normal cells for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curves for both cell types to determine the differential cytotoxicity and the therapeutic window.
-
Visualizations
Caption: Experimental workflow for assessing differential cytotoxicity.
Caption: Differential effects of this compound on cancer versus normal cells.
Caption: Troubleshooting logic for high normal cell cytotoxicity.
References
- 1. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
Adjusting Erucin treatment time for maximal therapeutic effect
Technical Support Center: Erucin Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound treatment time for maximal therapeutic effect in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are starting our experiments with this compound. What is a good starting point for treatment duration and concentration?
A1: For initial experiments, a time-course and dose-response study is recommended. Based on published data, a common concentration range to evaluate is 5-50 µM.[1] A typical starting point for time-course experiments would be 24, 48, and 72 hours.[2][3][4] This allows for the observation of both early and late cellular responses to this compound. For example, in MCF7 breast cancer cells, mitotic arrest is observed at 24 hours, while significant apoptosis is more pronounced at 48 hours.[2]
Q2: We are observing a decrease in the effective concentration of this compound in our longer-term experiments ( > 24 hours). What could be the cause?
A2: this compound can be unstable in aqueous solutions over extended periods. Studies have shown that the concentration of this compound in cell culture medium can decrease significantly over 24 hours. For experiments lasting longer than 24 hours, consider replacing the this compound-containing medium every 24 hours to maintain a more consistent concentration.
Q3: At what time point should we expect to see maximum apoptosis after this compound treatment?
A3: The induction of apoptosis by this compound is both time- and concentration-dependent. While early markers of apoptosis, such as caspase activation, can be detected as early as 6 hours in some cell lines (e.g., MDA-MB-231), the peak of apoptotic cell death is often observed between 48 and 72 hours. For instance, in MCF7 cells treated with 25 µM this compound, apoptosis increased from 18% at 24 hours to 31% at 48 hours. It is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal time point for your specific cell model and this compound concentration.
Q4: We are seeing cell cycle arrest but minimal apoptosis. How can we adjust the treatment time to enhance the apoptotic effect?
A4: this compound is known to first induce cell cycle arrest, typically at the G2/M phase, which is then followed by apoptosis. If you observe significant cell cycle arrest at an earlier time point (e.g., 24 hours), it is likely that a longer incubation period is required for the cells to undergo apoptosis. Try extending the treatment duration to 48 or 72 hours. The prolonged mitotic arrest caused by this compound's effect on microtubule dynamics eventually leads to programmed cell death.
Q5: How does treatment time affect this compound's impact on Reactive Oxygen Species (ROS) and Nrf2 signaling?
A5: this compound's effect on ROS and the Nrf2 antioxidant pathway appears to be an early event. In some models, pre-treatment with this compound for as little as 3 to 6 hours can prevent the formation of ROS and induce the expression of antioxidant genes. The activation of the Nrf2 pathway is a key mechanism of this compound's action. If you are investigating these pathways, consider shorter time points (e.g., 1, 3, 6, 12 hours) to capture the initial induction phase. The interplay between ROS induction and the subsequent antioxidant response is complex; an initial pro-oxidant signal may trigger the protective Nrf2 pathway.
Data Summary: Time-Dependent Effects of this compound on Cancer Cells
The following table summarizes key quantitative data from various studies on this compound's effects, highlighting the importance of treatment duration.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| MCF7 (Breast Cancer) | 28 µM | 72 hours | IC50 for cell proliferation. | |
| 13 µM | 24 hours | IC50 for mitotic arrest. | ||
| 25 µM | 24 hours | 18% apoptosis. | ||
| 25 µM | 48 hours | 31% apoptosis. | ||
| MDA-MB-231 (Breast Cancer) | ~24 µM | 48 hours | IC50 for cell proliferation. | |
| 30 µM | 48 hours | ~60% of cells undergo apoptosis. | ||
| 30 µM | 6, 24, 48 hours | Time-dependent increase in Caspase-3 and PARP cleavage. | ||
| 30 µM | 3 and 6 hours | Significant increase in antioxidant gene expression (HMOX-1, GCLC, etc.). | ||
| A375 (Melanoma) | 30 µM | 24 hours | Significant increase in cells at the G2/M phase of the cell cycle. | |
| 30 µM | 48 hours | Significant induction of apoptosis. | ||
| HepG2 (Liver Cancer) | Not specified | 6 hours | Induction of apoptosis. | |
| Primary Ovarian Carcinoma | 5-50 µM | 24 hours | Concentration-dependent loss of viability. | |
| Not specified | 48 hours | Accumulation of cells in the G2/M phase. | ||
| AsPC-1 (Pancreatic Cancer) | 30 µM | 72 hours | Significant inhibition of cell cycle progression (increase in G2/M and S phases). | |
| 30 µM | 72 hours | Significant increase in Caspase 3/7 activity. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ cells/well and allow them to attach for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL/well of fresh medium containing 0.25 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Formazan Solubilization: Incubate for 3 hours at 37°C. Afterwards, carefully remove the MTT-containing medium and add 100 µL/well of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
This protocol provides a general workflow for detecting changes in protein expression, such as the cleavage of Caspase-3 and PARP, following this compound treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis. After separation, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells/well in 35 mm culture dishes. The next day, treat the cells with this compound (e.g., 30 µM) or vehicle for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound impairs microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Experimental Workflow for Optimizing Treatment Time
Caption: A systematic workflow for determining the optimal this compound treatment duration.
Relationship Between Time, Concentration, and Effect
Caption: The interplay of this compound concentration and time on cellular outcomes.
References
- 1. This compound and benzyl isothiocyanate suppress growth of late stage primary human ovarian carcinoma cells and telomerase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preventing Erucin precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper preparation and handling of Erucin stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 1-isothiocyanato-4-(methylthio)-butane, is an isothiocyanate found in cruciferous vegetables like arugula.[1][2] It is a pale yellow liquid with a molecular formula of C₆H₁₁NS₂ and a molecular weight of 161.3 g/mol .[2][3] this compound is investigated for its potential anticancer, neuroprotective, and anti-inflammatory activities.[1]
Q2: In which solvents is this compound soluble?
This compound is sparingly soluble in water but shows good solubility in organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended. It is also freely soluble in ether and dichloromethane.
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into smaller volumes after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Some protocols also suggest storing solutions in dark glass containers.
Q4: Why is my this compound precipitating when I dilute it in my aqueous cell culture medium or buffer?
Precipitation upon dilution in aqueous solutions is the most common issue encountered with this compound. This occurs because this compound has very low solubility in water. When a concentrated stock solution in an organic solvent (like DMSO or ethanol) is added to an aqueous medium, the final concentration of the organic solvent may not be sufficient to keep the this compound dissolved, causing it to precipitate out of the solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation issues.
Problem: Precipitate observed in the this compound stock solution vial.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Improper Storage: Solution was not stored at the recommended temperature or was subjected to multiple freeze-thaw cycles. | 1. Confirm storage temperature (-20°C or -80°C). 2. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 3. If it redissolves, aliquot the solution into single-use vials for future experiments. 4. If it does not redissolve, the compound may have degraded, and a fresh stock solution should be prepared. | The precipitate dissolves completely, and the solution remains clear. |
| Solvent Evaporation: The cap was not sealed tightly, leading to solvent evaporation and an increase in this compound concentration beyond its solubility limit. | 1. Visually inspect the volume of the solvent. 2. If evaporation is suspected, try adding a small amount of the original solvent to redissolve the compound. 3. If successful, re-evaluate the concentration and aliquot for storage. | The precipitate dissolves, and the final volume aligns with expectations. |
Problem: Precipitate forms immediately after diluting the stock solution in an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Low Aqueous Solubility: The final concentration of this compound in the aqueous medium exceeds its solubility limit. | 1. Reduce the final this compound concentration. 2. Increase the final concentration of the organic solvent. However, be mindful of the solvent's toxicity to cells. Most cell lines can tolerate up to 0.5% DMSO or ethanol. 3. Use a pre-dilution step. Create an intermediate dilution of the stock solution in a solvent mixture with a higher proportion of the organic solvent before the final dilution into the aqueous medium. For example, dilute the DMSO stock in a 1:1 mixture of DMSO and PBS before the final dilution. 4. Prepare working solutions fresh. Only dilute the amount of this compound stock solution needed for the immediate experiment. | The final working solution remains clear and free of visible precipitate. |
| Incompatibility with Medium Components: Components in the buffer or medium (e.g., salts, proteins in serum) may reduce this compound's solubility. | 1. Test solubility in simpler aqueous solutions first, such as Phosphate-Buffered Saline (PBS). 2. Prepare the final working solution in serum-free medium first, and then add serum if required for the experiment, just before adding to the cells. | The solution remains clear after each addition. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 12 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | |
| Ethanol | 16 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:50) | 0.02 mg/mL | |
| Water | Very slightly soluble | |
| Ether | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound = 161.3 g/mol ). For 1 mL of a 10 mM stock, 1.613 mg of this compound is needed.
-
Accurately weigh the this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Perform a serial dilution. Directly diluting the 10 mM stock 1:1000 into the medium might cause precipitation. Instead, create an intermediate dilution first.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock 1:10 in cell culture medium (e.g., 2 µL of 10 mM stock + 18 µL of medium). Vortex gently.
-
Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 in the final volume of cell culture medium (e.g., 10 µL of 1 mM solution into 990 µL of medium).
-
-
Mix the final working solution by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.
-
Use the freshly prepared working solution immediately for your experiment.
Note: The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
References
Addressing variability in Erucin's effects on different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erucin. The information is designed to address the common issue of variability in this compound's effects across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate found in cruciferous vegetables like arugula, kohlrabi, and Chinese cabbage.[1][2] It is structurally and metabolically related to the well-studied compound sulforaphane.[1][3] this compound exerts its anticancer effects through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of cellular detoxification pathways.[1]
Q2: Why do I observe different IC50 values for this compound in different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines due to inherent differences in their genetic and molecular makeup. Factors contributing to this variability include:
-
Cellular Metabolism: The rate at which cells metabolize this compound can differ.
-
Target Expression Levels: The expression levels of this compound's molecular targets can vary.
-
Signaling Pathway Activation: The basal activation state of signaling pathways, such as the Nrf2 and apoptosis pathways, can influence cellular response.
-
Receptor Status: For example, in breast cancer cell lines, the estrogen receptor (ER) status can impact sensitivity to this compound.
-
P-glycoprotein Expression: Differences in the expression of efflux pumps like P-glycoprotein can alter intracellular drug concentrations.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is known to modulate several key signaling pathways involved in cancer progression:
-
Nrf2/Keap1 Pathway: this compound can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes. This is achieved by interacting with Keap1, a repressor protein of Nrf2.
-
Apoptosis Pathway: this compound induces apoptosis through the activation of caspases, such as Caspase-3, and the cleavage of substrates like PARP.
-
Cell Cycle Regulation: this compound can cause cell cycle arrest, primarily at the G2/M phase, by suppressing microtubule dynamics.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, has been shown to be involved in this compound-induced Nrf2 activation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound can be volatile and degrade over time in aqueous solutions. Prepare fresh solutions for each experiment and store stock solutions appropriately (e.g., at -20°C or -80°C in an appropriate solvent like DMSO). |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to this compound. Consider using a different cell line with known sensitivity or investigating the expression of resistance-conferring proteins like multidrug resistance transporters. |
| Suboptimal Treatment Duration | The observed effects of this compound are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Issue 2: Variability in Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Assay Sensitivity | Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect changes. Include positive and negative controls to validate the assay. |
| Cell Density | High cell density can sometimes inhibit apoptosis. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| p53 Status of Cell Line | The tumor suppressor protein p53 plays a crucial role in apoptosis. The p53 status of your cell line can significantly impact its response to this compound. Verify the p53 status of your cells. |
| Timing of Analysis | Apoptosis is a dynamic process. Analyze cells at different time points after treatment to capture the peak of apoptotic events. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Possible Cause | Troubleshooting Step |
| Cell Synchronization | For more precise cell cycle analysis, consider synchronizing your cells before this compound treatment. |
| Flow Cytometry Gating | Review your flow cytometry gating strategy to ensure accurate quantification of cells in different phases of the cell cycle. |
| Concentration-Dependent Effects | This compound's effect on the cell cycle can be concentration-dependent. Test a range of concentrations to observe the full spectrum of effects. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| MCF7 | Breast (ER+/PR+) | 28 | 72 |
| MDA-MB-231 | Breast (Triple-Negative) | ~24 | 48 |
| A549 | Lung | 97.7 | Not Specified |
| HepG2 | Liver | Not Specified (growth reduction observed) | Not Specified |
| Caco-2 | Colon | Not Specified (G2/M arrest observed) | Not Specified |
| 786-O | Kidney | >100 | 24 |
| A375 | Melanoma | 30-60 | 48 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. Arugula Compound this compound Inhibits Proliferation Of ER+ BC Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 3. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erucin and Lapatinib Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Erucin and Lapatinib combination therapy, particularly in the context of overcoming drug resistance.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action for this compound and Lapatinib?
-
This compound: this compound is an isothiocyanate found in cruciferous vegetables like arugula.[1][2] Its anticancer effects stem from its ability to inhibit microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death).[1][3][4] this compound can also modulate the activity of phase I and II detoxification enzymes.
-
Lapatinib: Lapatinib is a dual tyrosine kinase inhibitor that targets both Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and Epidermal Growth Factor Receptor (EGFR/HER1). By blocking the tyrosine kinase activity of these receptors, Lapatinib inhibits downstream signaling pathways, primarily the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation and survival.
2. Why is a combination of this compound and Lapatinib being explored for cancer therapy?
The combination of this compound and Lapatinib is being investigated as a strategy to overcome resistance to Lapatinib, a common clinical challenge. Research indicates that these two compounds work synergistically. This compound can sensitize cancer cells to Lapatinib, and the combination has been shown to be more effective at reducing cell viability, inducing apoptosis, and inhibiting cell migration than either agent alone. This enhanced effect is particularly notable in Lapatinib-resistant cells.
3. What are the known mechanisms of resistance to Lapatinib?
Resistance to Lapatinib can be either intrinsic or acquired and often involves the activation of alternative signaling pathways to bypass the HER2 blockade. Key mechanisms include:
-
Activation of other receptor tyrosine kinases: Overexpression and activation of receptors like AXL, MET, and Insulin-like Growth Factor 1 Receptor (IGF-1R) can sustain downstream signaling.
-
Hyperactivation of downstream signaling: The PI3K/Akt/mTOR and MAPK pathways can be reactivated through various mutations or compensatory mechanisms.
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., XIAP) can prevent cancer cells from undergoing programmed cell death.
-
Cross-talk with other signaling pathways: Bidirectional communication between HER2 and nuclear receptors, such as the estrogen receptor (ER), can contribute to resistance.
4. How does this compound help overcome Lapatinib resistance?
This compound targets different cellular processes than Lapatinib, leading to a multi-pronged attack on cancer cells. The combination of Lapatinib and this compound has been shown to effectively downregulate the PI3K/Akt/mTOR signaling pathway, a key driver of cell survival and proliferation that is often hyperactivated in Lapatinib-resistant cells. By inhibiting microtubule dynamics, this compound introduces a different mode of cytotoxicity that is independent of the HER2 signaling pathway, making it effective even when cells have developed mechanisms to bypass Lapatinib's primary mode of action.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and Lapatinib combination therapy.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, Alamar Blue). | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Fluctuation in incubation times.4. Cell line heterogeneity. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding drugs.3. Standardize all incubation periods precisely.4. Consider single-cell cloning to establish a more homogenous cell population. |
| Lack of synergistic effect observed between this compound and Lapatinib. | 1. Suboptimal drug concentrations.2. Incorrect timing of drug administration (e.g., sequential vs. co-administration).3. Cell line may not be dependent on the HER2 pathway or may have a resistance mechanism unaffected by this combination. | 1. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs to identify the optimal synergistic ratio.2. Test both co-administration and sequential administration protocols.3. Confirm HER2 expression and dependence in your cell line. Investigate the specific resistance mechanisms present. |
| Difficulty in generating Lapatinib-resistant cell lines. | 1. Lapatinib concentration is too high, causing excessive cell death.2. Insufficient duration of drug exposure.3. The parental cell line is inherently highly sensitive and does not easily develop resistance. | 1. Start with a low dose of Lapatinib (below the IC50) and gradually increase the concentration as the cells adapt.2. Continuous, long-term exposure (several months) is often required.3. Try a different parental cell line known to develop resistance. |
| Inconsistent results in Western blot analysis for p-HER2, p-Akt, etc. | 1. Suboptimal protein extraction.2. Issues with antibody quality or concentration.3. Inconsistent loading of protein samples.4. Timing of cell lysis after treatment is critical. | 1. Use appropriate lysis buffers with phosphatase and protease inhibitors.2. Validate antibodies and optimize their dilution.3. Perform a protein quantification assay (e.g., BCA) and use a loading control (e.g., β-actin, GAPDH).4. Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation after drug treatment. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its combination with Lapatinib.
Table 1: this compound Activity in Breast Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| MCF7 | Proliferation | IC50 (72h) | 28 µM | |
| MCF7 | Mitotic Arrest | IC50 | 13 µM | |
| MDA-MB-231 | Proliferation | IC50 (48h) | ~24 µM |
Table 2: Effects of this compound and Lapatinib Combination on Signaling Pathways
| Cell Line Model | Treatment | Target Protein | Effect | Reference |
| SKBR-3 & BT-474 | Lapatinib + this compound | p-HER2 | Decreased Phosphorylation | |
| SKBR-3 & BT-474 | Lapatinib + this compound | p-Akt | Decreased Phosphorylation | |
| SKBR-3 & BT-474 | Lapatinib + this compound | p-S6 | Decreased Phosphorylation | |
| Lapatinib-resistant SKBR-3 | Lapatinib + this compound | p-Akt | Decreased Phosphorylation | |
| Lapatinib-resistant SKBR-3 | Lapatinib + this compound | p-S6 | Decreased Phosphorylation |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies investigating this compound and Lapatinib.
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SKBR-3, BT-474) or their Lapatinib-resistant derivatives in a 96-well plate at a density of 2 x 10³ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound, Lapatinib, and their combination in fresh culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
2. Western Blot Analysis of Signaling Proteins
This protocol is a standard procedure for analyzing changes in protein phosphorylation as mentioned in the literature.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound, Lapatinib, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-HER2, HER2, p-Akt, Akt, p-S6, S6, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
3. Cell Migration Assay (Wound Healing Assay)
This method is used to assess the effect of the drug combination on cell motility.
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing this compound, Lapatinib, or the combination.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Visualizations
Caption: Lapatinib inhibits HER2/EGFR signaling pathways.
Caption: this compound and Lapatinib synergistic mechanism.
Caption: Workflow for testing this compound and Lapatinib synergy.
References
- 1. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. Arugula Compound this compound Inhibits Proliferation Of ER+ BC Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics [escholarship.org]
Validation & Comparative
Erucin vs. Sulforaphane: A Comparative Analysis of Anticancer Potency
For Immediate Release
In the ongoing search for potent, naturally derived anticancer agents, two isothiocyanates, erucin and sulforaphane, both predominantly found in cruciferous vegetables, have garnered significant attention. While structurally similar, emerging evidence suggests key differences in their biological activity and anticancer potency. This guide provides a comprehensive comparison of this compound and sulforaphane, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.
Executive Summary
Extensive in vitro and in vivo studies have demonstrated the anticancer properties of both this compound and sulforaphane. These compounds exert their effects through multiple mechanisms, including the induction of phase II detoxification enzymes, inhibition of histone deacetylase (HDAC) activity, and the induction of cell cycle arrest and apoptosis. However, a critical review of the existing literature indicates that sulforaphane generally exhibits greater anticancer potency across a range of cancer cell lines compared to this compound . This difference is often attributed to the presence of a sulfinyl group in sulforaphane's chemical structure, in contrast to the sulfide group in this compound.
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for this compound and sulforaphane in various human cancer cell lines as reported in peer-reviewed studies.
Table 1: IC50 Values for Inhibition of Cell Proliferation (µM)
| Cancer Type | Cell Line | This compound (µM) | Sulforaphane (µM) | Key Findings & Reference |
| Breast Cancer | MCF7 | 28 | 11 | Sulforaphane was approximately 2.5-fold more potent than this compound.[1] |
| T47D | 7.6 | 6.6 | Sulforaphane demonstrated slightly higher potency.[2] | |
| BT-474 | 19.7 | 15 | Sulforaphane was more potent in this cell line.[2] | |
| Bladder Cancer | UMUC3 | 8.79 | 5.66 | Sulforaphane was found to be the more potent inhibitor.[3][4] |
| Lung Cancer | A549 | 97.7 | 82.0 | Sulforaphane showed greater potency in inhibiting cell proliferation. |
| Prostate Cancer | PC3 | >25 | ~15 | Sulforaphane demonstrated a more potent inhibition of cell proliferation at lower concentrations. |
Mechanisms of Action: A Head-to-Head Comparison
While both compounds share common anticancer mechanisms, their efficacy in modulating these pathways can differ.
Induction of Apoptosis and Cell Cycle Arrest
Both this compound and sulforaphane are known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase, in cancer cells. However, studies suggest that sulforaphane and its analogues with an oxidized sulfur atom are more potent inducers of apoptosis compared to their non-oxidized counterparts like this compound. This is often linked to a greater ability to generate reactive oxygen species (ROS) within the cancer cells.
In human colon cancer cells, sulforaphane analogues with oxidized sulfur were found to be more efficient inducers of apoptosis than those with non-oxidized sulfur, like this compound. Similarly, in MCF7 breast cancer cells, while both compounds induced apoptosis, sulforaphane did so more potently. For instance, at a concentration of 25 µM, this compound led to an 8.6-fold increase in apoptotic cells after 48 hours, a concentration that is roughly twice its IC50 for mitotic arrest. In bladder cancer cells, 20 µM of sulforaphane resulted in a 2.6-fold increase of cells in the G2/M phase, whereas the same concentration of this compound led to a 2.1-fold increase.
Table 2: Effects on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Treatment | Effect | Key Findings & Reference |
| Breast Cancer | MCF7 | 25 µM this compound (48h) | 8.6-fold increase in apoptosis | This compound effectively induces apoptosis. |
| Bladder Cancer | RT4 | 20 µM Sulforaphane (48h) | 2.6-fold increase in G2/M phase | Sulforaphane is a potent inducer of cell cycle arrest. |
| RT4 | 20 µM this compound (48h) | 2.1-fold increase in G2/M phase | This compound also induces G2/M arrest, but to a lesser extent than sulforaphane at the same concentration. | |
| UMUC3 | 20 µM Sulforaphane | 3.6-fold increase in PARP cleavage | PARP cleavage is a marker of apoptosis. | |
| UMUC3 | 20 µM this compound | 4-fold increase in PARP cleavage | In this instance, this compound showed a slightly greater induction of PARP cleavage. |
Histone Deacetylase (HDAC) Inhibition
Both this compound and sulforaphane have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibition can lead to the re-expression of tumor suppressor genes that have been epigenetically silenced, thereby inducing cell cycle arrest and apoptosis. While both compounds exhibit this activity, sulforaphane has been more extensively studied in this context and is often cited as a potent dietary HDAC inhibitor.
Nrf2 Pathway Activation
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress. Both sulforaphane and this compound can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes (Phase II enzymes). This is a crucial mechanism for their chemopreventive effects. Sulforaphane is a well-documented and potent activator of the Nrf2 pathway. In some human cell lines, such as colon Caco-2 cells, this compound has been shown to be a more potent inducer of certain Phase II enzymes, like quinone reductase, compared to sulforaphane.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bladder Cancer by Broccoli Isothiocyanates Sulforaphane and this compound: Characterization, Metabolism and Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drcalapai.com [drcalapai.com]
Erucin's Efficacy in Cancer Therapy: A Comparative Analysis Against Standard Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of erucin, a naturally occurring isothiocyanate found in cruciferous vegetables, against standard chemotherapeutic drugs. We will delve into its performance in preclinical studies, presenting available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates of this compound and standard chemotherapeutic drugs in various cancer cell lines. It is crucial to note that the data presented for this compound and the standard drugs are derived from separate studies. Direct comparative studies are limited, and therefore, these values should be interpreted with caution as experimental conditions can vary significantly between studies.
Table 1: IC50 Values (µM) of this compound vs. Doxorubicin in Breast Cancer Cell Lines
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 (Estrogen Receptor-Positive) | 28[1][2] | ~1.4 - 9.9[3][4] |
| MDA-MB-231 (Triple-Negative) | ~24[5] | ~9.67 |
Table 2: IC50 Values (µM) of this compound vs. Cisplatin in Lung Cancer Cell Lines
| Cell Line | This compound (µM) | Cisplatin (µM) |
| A549 (Non-small cell lung cancer) | 97.7 | ~5.25 |
Table 3: Apoptosis Induction by this compound in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |
| MCF-7 | 25 | ~18 | 24 |
| MCF-7 | 25 | ~31 | 48 |
| MDA-MB-231 | 30 | ~60 (early and late) | 48 |
| A549 | 50 | PARP-1 cleavage observed | - |
Experimental Protocols
The data presented in the tables above are primarily derived from in vitro cell culture experiments. Below are detailed methodologies for the key experiments cited.
Determination of IC50 Values (Cell Viability Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A common method for its determination is the MTT assay.
Experimental Workflow for IC50 Determination
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a widely used method to detect and quantify apoptotic cells.
Experimental Workflow for Apoptosis Assay
Signaling Pathways
This compound exerts its anticancer effects through the modulation of specific signaling pathways, primarily by disrupting microtubule dynamics and inducing apoptosis.
This compound's Effect on Microtubule Dynamics
This compound has been shown to directly interfere with tubulin polymerization, a critical process for the formation and function of microtubules. This disruption leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis, which involves the mitochondria and a cascade of caspase activation. Key events include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3 and caspase-9.
Doxorubicin's Mechanism of Action
Doxorubicin, a widely used anthracycline antibiotic, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which contribute to DNA damage and apoptosis.
Cisplatin's Mechanism of Action
Cisplatin is a platinum-based chemotherapeutic agent that causes DNA damage by forming intra- and inter-strand crosslinks. This damage triggers a cellular response that can lead to cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.
References
- 1. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability and inter-conversion of sulforaphane and this compound in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Efficacy of Erucin and Paclitaxel in Breast Cancer: A Comparative Guide
For researchers and drug development professionals exploring novel combination therapies for breast cancer, the synergistic interaction between the natural isothiocyanate Erucin and the conventional chemotherapeutic agent paclitaxel presents a promising avenue. This guide provides a comprehensive comparison of the anti-cancer effects of this compound and paclitaxel, both individually and in combination, supported by experimental data. The focus is on the enhanced efficacy achieved through their synergistic action, particularly in overcoming drug resistance.
Comparative Analysis of In Vitro Cytotoxicity
The combination of this compound and paclitaxel has demonstrated a significant synergistic effect in inhibiting the proliferation of breast cancer cells, including paclitaxel-resistant lines.[1][2] A study utilizing a nanoemulsion delivery system for both compounds showed a marked increase in cytotoxicity in T-47D human breast cancer cells compared to individual treatments.
| Treatment Group | Cell Line | IC50 (µg/mL) | Growth Inhibition (%) | Combination Index (CI) |
| This compound (ER) | T-47D | Not specified | - | - |
| Paclitaxel (PTX) | T-47D | 0.52 | - | - |
| ER + PTX Combination | T-47D | 0.005 (for PTX) | - | < 1 (Strong Synergism) |
| ER + PTX Nanoemulsion (EPNE) | T-47D | Not specified | 97.44 ± 0.52 | - |
*Data synthesized from a study by F. Al-Otaibi et al. (2022). The study reported that combining this compound with paclitaxel lowered the IC50 of paclitaxel by ten-fold, indicating a strong synergistic effect.[3]
Induction of Apoptosis and Cell Cycle Arrest
The synergistic anti-cancer activity of the this compound and paclitaxel combination is largely attributed to an enhanced induction of apoptosis and cell cycle arrest.[1][2] Mechanistic studies have revealed that the combination treatment leads to increased production of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and arrest of the cell cycle in the G2/M phase.
Flow cytometry analysis has confirmed a significant increase in the late apoptotic cell population in breast cancer cells treated with the combination compared to single-agent treatments. This is further substantiated by the modulation of key apoptosis-related proteins.
| Protein/Gene | Effect of Combination Treatment |
| Pro-Apoptotic | |
| p53 (protein & gene) | Upregulation |
| Cleaved Caspase-3 | Upregulation |
| Cleaved Caspase-9 | Upregulation |
| Cytochrome-c (gene) | Upregulation |
| Apaf-1 (gene) | Upregulation |
| Anti-Apoptotic | |
| Bcl-2 (gene) | Downregulation |
| Bcl-xl (protein) | Downregulation |
*Data from a study by M. A. Alfhili et al. (2023) on T-47D cells.
In Vivo Antitumor Efficacy
The synergistic effect of this compound and paclitaxel has also been validated in preclinical in vivo models. In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer mouse model, a nanoemulsion formulation of the combination (EPNE) resulted in a more significant reduction in tumor volume compared to the individual drugs or a simple mixture.
| Treatment Group | Mean Tumor Volume (mm³) |
| DMBA Control | 145.1 |
| This compound (ER) | 58.9 |
| Paclitaxel (PTX) | 67.1 |
| ER + PTX Mixture | 49.4 |
| ER + PTX Nanoemulsion (EPNE) | 30.8 |
*Data from a study by F. Al-Otaibi et al. (2022).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., T-47D) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with varying concentrations of this compound, paclitaxel, and their combination for 24-48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Breast cancer cells are seeded in 6-well plates and treated with this compound, paclitaxel, and their combination for the desired time period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, etc., followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo DMBA-Induced Breast Cancer Model
-
Tumor Induction: Female BALB/c mice are administered DMBA (50 mg/kg, p.o.) weekly for four weeks to induce mammary tumors.
-
Treatment Groups: Once tumors are established, mice are randomized into different treatment groups: vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel combination, and this compound + paclitaxel nanoemulsion.
-
Drug Administration: Treatments are administered orally or via other appropriate routes based on the experimental design.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for histopathological analysis and further molecular studies.
Visualizing the Synergistic Mechanisms
The synergistic effect of this compound and paclitaxel stems from their complementary mechanisms of action, primarily targeting microtubule dynamics and apoptotic pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frankincense oil-loaded nanoemulsion formulation of paclitaxel and this compound: A synergistic combination for ameliorating drug resistance in breast cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Erucin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables, and its key metabolite, sulforaphane. The information presented is supported by experimental data from in vitro and in vivo studies to aid in research and development initiatives.
Introduction
This compound (ER), or 4-(methylthio)butyl isothiocyanate, is a compound derived from the hydrolysis of glucothis compound, a glucosinolate abundant in arugula (rocket salad).[1][2] It is also the reduced analogue of sulforaphane (SFN), a well-studied isothiocyanate from broccoli.[2] In vivo, this compound and sulforaphane are interconvertible, and both are metabolized through the mercapturic acid pathway, forming conjugates with glutathione (GSH), cysteine (Cys), and N-acetylcysteine (NAC).[3][4] This interconversion is tissue-dependent, with this compound being the predominant form in the liver, bladder, and kidney in some animal models. Both this compound and sulforaphane are recognized for their anti-inflammatory effects, primarily through the modulation of key signaling pathways like NF-κB. This guide will compare their activities based on available experimental evidence.
Metabolic Pathways of this compound and Sulforaphane
This compound and sulforaphane share a close metabolic relationship. This compound is formed from its precursor glucothis compound, while sulforaphane is formed from glucoraphanin. Once consumed, they can be converted into one another within the body. Both compounds are then processed via the mercapturic acid pathway for excretion.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines
| Model System | Stimulant | Compound | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS | This compound | 2.5, 5 µmol/L | Dose-dependent inhibition of Nitric Oxide (NO) production. | |
| RAW 264.7 Macrophages | LPS | This compound | 2.5, 5 µmol/L | Dose-dependent inhibition of Prostaglandin E₂ (PGE₂) production. | |
| RAW 264.7 Macrophages | LPS | This compound | 5 µmol/L | Significant inhibition of TNF-α, IL-6, and IL-1β release. | |
| RAW 264.7 Macrophages | LPS | This compound | 5 µmol/L | Significant inhibition of TNF-α, IL-6, and IL-1β mRNA expression. | |
| HUVECs | LPS | This compound | 3 µM | Significantly prevented the increase in TNF-α production. | |
| HUVECs & HASMCs | High Glucose (25 mM) | This compound | 0.3 - 3 µM | Prevented increase in TNF-α and IL-6 levels. | |
| TR146 Oral Epithelial Cells | TNF-α | This compound | - | Suppressed Interleukin-6 (IL-6) and CXC-chemokine ligand 10 production. |
Table 2: Effect of this compound on Pro-inflammatory Enzymes and Adhesion Molecules
| Model System | Stimulant | Compound | Concentration/Dose | Effect | Reference |
| RAW 264.7 Macrophages | LPS | This compound | 5 µmol/L | Inhibition of iNOS and COX-2 protein expression. | |
| TPA-treated Mouse Skin | TPA | This compound | 100, 300 nmol | Significantly inhibited expression of iNOS and COX-2 proteins. | |
| HUVECs | LPS | This compound | - | Decreased Vascular Cell Adhesion Molecule 1 (VCAM-1), COX-2, and mPGES-1 expression. | |
| HUVECs & HASMCs | High Glucose (25 mM) | This compound | 0.3 - 3 µM | Suppressed COX-2 upregulation. | |
| TR146 Oral Epithelial Cells | TNF-α | This compound | - | Suppressed Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. |
Mechanism of Action: Inhibition of NF-κB Signaling
A primary mechanism for this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. This translocation initiates the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing p65 nuclear translocation and subsequent gene expression.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are summaries of key protocols used to evaluate the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on studies using RAW 264.7 murine macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: To determine non-cytotoxic concentrations, cells are treated with various concentrations of this compound for 24 hours, and viability is assessed using an MTT or similar assay.
-
Treatment: Cells are pre-treated with non-cytotoxic concentrations of this compound (e.g., 2.5-5 µmol/L) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection: After 24 hours of incubation, the cell culture supernatant (conditioned media) is collected for cytokine and mediator analysis, while cell lysates are prepared for protein and mRNA analysis.
-
Analysis:
-
Nitric Oxide (NO): Measured in the supernatant using the Griess reagent system.
-
Prostaglandin E₂ (PGE₂): Quantified from the supernatant using an ELISA kit.
-
Cytokines (TNF-α, IL-6, IL-1β): Measured in the supernatant by ELISA and in cell lysates by real-time RT-PCR for mRNA expression.
-
Protein Expression (iNOS, COX-2, NF-κB pathway proteins): Analyzed from cell lysates by Western blotting.
-
In Vivo Anti-inflammatory Assay in Mouse Skin
This protocol is based on the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.
-
Animal Model: Female ICR mice (or a similar strain) are used.
-
Treatment: A solution of this compound (e.g., 100 or 300 nmol in acetone) is topically applied to the inner and outer surfaces of the mouse ear.
-
Inflammation Induction: After a short period (e.g., 30 minutes), TPA (e.g., 5 nmol in acetone) is applied to the same ear to induce inflammation and edema.
-
Measurement of Edema: After several hours (e.g., 6 hours), mice are euthanized, and a biopsy punch is used to collect ear tissue samples. The weight of the ear punch is measured to quantify the extent of edema.
-
Protein Analysis: The collected ear tissue is homogenized to extract proteins. The expression levels of inflammatory proteins like iNOS and COX-2 are determined by Western blotting.
Conclusion
The available experimental data demonstrate that this compound is a potent anti-inflammatory agent. It effectively inhibits the production of key inflammatory mediators (NO, PGE₂), cytokines (TNF-α, IL-6, IL-1β), and enzymes (iNOS, COX-2) in both in vitro and in vivo models. Its primary mechanism of action involves the suppression of the NF-κB signaling pathway.
While sulforaphane is more extensively studied, the significant in vivo interconversion between this compound and sulforaphane suggests that the biological activity attributed to one may be, in part, due to the other. In tissues like the liver and bladder, this compound metabolites can be the predominant form, highlighting the importance of studying this compound's independent biological effects. Further head-to-head comparative studies are warranted to fully delineate the relative potencies and specific mechanisms of this compound versus sulforaphane and their respective metabolites in various inflammatory contexts. This knowledge will be crucial for the development of targeted therapeutic strategies utilizing these promising natural compounds.
References
A Head-to-Head Comparison of Erucin and Erysolution in Leukemia Cells: A Guide for Researchers
An in-depth analysis of the cytotoxic and mechanistic properties of two promising isothiocyanates in the context of leukemia.
In the ongoing search for novel therapeutic agents against leukemia, natural compounds from dietary sources have garnered significant attention. Among these, isothiocyanates derived from cruciferous vegetables, such as Erucin and erysolin, have emerged as promising candidates due to their pro-apoptotic and anti-proliferative effects on cancer cells. This guide provides a comprehensive head-to-head comparison of this compound and erysolin, focusing on their efficacy in leukemia cell lines, with supporting experimental data and detailed protocols to aid researchers in their investigations.
Comparative Efficacy Against Leukemia Cell Lines
The cytotoxic effects of this compound and erysolin have been evaluated in various leukemia cell lines. While direct comparative studies are limited, available data from independent research allows for a preliminary assessment of their relative potency.
This compound has demonstrated significant anti-proliferative activity against the human promyelocytic leukemia cell line, HL-60. Studies have reported a half-maximal inhibitory concentration (IC50) of 1.9 µM in this cell line.
Erysolution , while also showing promise, has less available quantitative data regarding its direct cytotoxicity in leukemia cells. However, one study indicated that erysolin, in combination with arsenic trioxide, significantly enhanced the growth-inhibitory effects in three different leukemic cell lines, suggesting its potential as a potent anti-leukemic agent. Further research is required to establish its standalone IC50 values in various leukemia cell lines for a more direct comparison with this compound.
Table 1: Cytotoxicity of this compound and Erysolution in Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| This compound | HL-60 | 1.9 µM | [1] |
| Erysolution | Multiple | Data on synergistic effects available; direct IC50 not specified | [1] |
Induction of Apoptosis and Cell Cycle Arrest
Both this compound and erysolin exert their anti-cancer effects in part by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression in leukemia cells.
This compound has been shown to be a potent inducer of apoptosis in leukemia cells.[1] It also causes cell cycle arrest, providing a two-pronged approach to halting cancer cell proliferation.
Table 2: Apoptotic and Cell Cycle Effects of this compound and Erysolution
| Compound | Effect | Cell Line(s) | Observations | Citation |
| This compound | Apoptosis | Leukemia cells | Potent inducer of apoptosis. | [1] |
| Cell Cycle Arrest | Leukemia cells | Induces cell cycle arrest. | ||
| Erysolution | Apoptosis | Breast Cancer Cells | Induces apoptosis at 10µM and 50µM. | |
| Cell Cycle Arrest | Leukemia cells | Data not available. |
Mechanistic Insights: The Role of ROS and the Nrf2 Signaling Pathway
A growing body of evidence suggests that both this compound and erysolin mediate their anti-cancer effects through the generation of reactive oxygen species (ROS) and modulation of the Keap1-Nrf2 signaling pathway.
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1. In the presence of oxidative stress, such as that induced by this compound and erysolin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of cytoprotective genes. In the context of cancer, sustained activation of this pathway by isothiocyanates can lead to an overwhelming level of ROS, ultimately triggering apoptosis.
Figure 1: Simplified diagram of the Keap1-Nrf2 signaling pathway activated by this compound and erysolin.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of this compound and erysolin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and erysolin and to calculate their respective IC50 values.
Figure 2: Workflow for determining cell viability using the MTT assay.
Materials:
-
Leukemia cell lines (e.g., HL-60, Jurkat, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and erysolin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and erysolin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound or erysolin.
Materials:
-
Leukemia cell lines
-
This compound and erysolin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or erysolin for a specified time.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound and erysolin on the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell lines
-
This compound and erysolin
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or erysolin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Measurement of Intracellular ROS (DCFDA Assay)
This assay quantifies the generation of reactive oxygen species within cells upon treatment.
Materials:
-
Leukemia cell lines
-
This compound and erysolin
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Incubate leukemia cells with DCFDA solution for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound or erysolin.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically 485 nm and 535 nm, respectively) using a flow cytometer or fluorescence plate reader at different time points. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for Nrf2 Activation
This technique is used to assess the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Materials:
-
Leukemia cell lines treated with this compound or erysolin
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Following treatment, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against Nrf2 and the respective cellular compartment markers.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates activation.
Conclusion
Both this compound and erysolin demonstrate significant potential as anti-leukemic agents, primarily through the induction of apoptosis and cell cycle arrest, likely mediated by ROS production and modulation of the Nrf2 signaling pathway. While current data suggests this compound has potent activity against HL-60 cells, more quantitative studies are urgently needed for erysolin to enable a direct and comprehensive comparison of their efficacy in various leukemia subtypes. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct these crucial investigations, paving the way for a better understanding of these natural compounds and their potential translation into novel cancer therapies.
References
Erucin and Sulforaphane: A Comparative Guide on Their In Vivo Interconversion and Biological Effects
For researchers, scientists, and drug development professionals, understanding the dynamic relationship between the isothiocyanates erucin and sulforaphane is critical for harnessing their full therapeutic potential. This guide provides an objective comparison of their in vivo interconversion, bioavailability, and biological activities, supported by experimental data and detailed methodologies.
This compound and its structural analogue sulforaphane are two potent isothiocyanates derived from cruciferous vegetables like broccoli and rocket salad.[1] While sulforaphane has been extensively studied for its chemopreventive properties, recent research has shed light on the significant role of this compound and the in vivo interconversion between these two compounds.[2][3][4][5] This interconversion, influenced by metabolic processes and gut microbiota, has profound implications for their bioavailability and overall biological effects.
In Vivo Interconversion: A Dynamic Equilibrium
Following consumption, sulforaphane can be reduced to this compound, and conversely, this compound can be oxidized to sulforaphane within the body. This bi-directional conversion is a key factor influencing the circulating and tissue-specific concentrations of each compound. Studies in human subjects have shown that this interconversion is a consistent phenomenon within an individual but exhibits considerable variability between individuals. The human gut microflora has been identified as a key player in this process, capable of converting glucoraphanin (the precursor to sulforaphane) to both sulforaphane and this compound.
dot
Bioavailability: More Than Meets the Eye
The bioavailability of sulforaphane and this compound is dramatically influenced by the food source and preparation. Consumption of fresh broccoli sprouts, which contain the active enzyme myrosinase, results in significantly higher plasma concentrations of these isothiocyanates compared to supplements lacking this enzyme. In the absence of plant myrosinase, the conversion of precursor glucosinolates to active isothiocyanates relies on the gut microbiota, a less efficient process.
Comparative Biological Activity
Both sulforaphane and this compound exhibit a range of biological activities, including the induction of phase II detoxification enzymes, regulation of cell growth and apoptosis, and modulation of inflammatory responses. However, their potency can differ.
Anti-Cancer Effects
In various cancer cell lines, both compounds have been shown to inhibit cell proliferation and induce apoptosis. Sulforaphane often demonstrates a higher potency in these activities. For instance, in MCF7 breast cancer cells, the IC50 for cell proliferation inhibition was 11 µM for sulforaphane and 28 µM for this compound. Similarly, in human lung cancer A549 cells, sulforaphane (IC50 = 82.0 µM) was more potent than this compound (IC50 = 97.7 µM) at inhibiting proliferation.
| Cell Line | Assay | Sulforaphane IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | Cell Proliferation (SRB assay, 72h) | 11 | 28 | |
| HMEpC (Normal Mammary) | Cell Proliferation (SRB assay, 72h) | 19 | 46 | |
| A549 (Lung Cancer) | Cell Proliferation | 82.0 | 97.7 | |
| PC3 (Prostate Cancer) | Cell Proliferation (24h) | >5 (over 80% inhibition at 15 µM) | 25 | |
| UMUC3 (Bladder Cancer) | Cell Viability | 5.66 ± 1.2 | 8.79 ± 1.3 |
Modulation of Signaling Pathways
This compound and sulforaphane influence key cellular signaling pathways involved in cellular defense and proliferation, such as the Nrf2-Keap1-ARE, PI3K/Akt, and MEK/ERK pathways. While both can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes, sulforaphane is often a more potent inducer. In Caco-2 cells, both isothiocyanates were shown to induce phase II enzymes and MRP2 transcription via the PI3K/Akt and MEK/ERK signaling pathways.
dot
Experimental Protocols
Quantification of this compound and Sulforaphane Metabolites by LC-MS/MS
This method is used for the simultaneous determination of sulforaphane and this compound and their respective metabolites in biological matrices such as plasma, urine, and tissue homogenates.
1. Sample Preparation:
-
Plasma/Urine: Samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).
-
Tissue: Tissues are homogenized in a suitable buffer, followed by protein precipitation.
-
Internal standards (e.g., deuterated sulforaphane) are added to the samples prior to extraction to correct for matrix effects and variations in recovery.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for sulforaphane, this compound, and their metabolites are monitored.
dot
Implications for Research and Drug Development
The in vivo interconversion of this compound and sulforaphane highlights the need to consider both compounds and their metabolites when evaluating the efficacy of cruciferous vegetable consumption or isothiocyanate-based interventions. The tissue-specific accumulation of this compound, even after sulforaphane administration, suggests that this compound may be a key mediator of the biological effects in certain organs like the liver and kidney.
For drug development, these findings imply that:
-
Administering one compound may lead to systemic exposure to both, with varying ratios in different tissues.
-
This compound, being the reduced form, may have a different pharmacokinetic and pharmacodynamic profile that could be advantageous in specific therapeutic contexts.
-
Formulations that enhance the activity of myrosinase or promote the conversion of glucosinolates by the gut microbiota could significantly improve the bioavailability and efficacy of these isothiocyanates.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability and inter-conversion of sulforaphane and this compound in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability and inter-conversion of sulforaphane and this compound in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Angiogenic Potential of Erucin and VEGF
For Immediate Release
This guide provides a comprehensive comparison of the pro-angiogenic effects of Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables, and Vascular Endothelial Growth Factor (VEGF), a well-established signaling protein critical in angiogenesis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for tissue regeneration and revascularization.
Executive Summary
Recent studies have highlighted the pro-angiogenic properties of this compound, demonstrating its ability to promote endothelial cell migration and tube formation, key events in the formation of new blood vessels. Notably, the effects of this compound at nanomolar concentrations are comparable to those of VEGF.[1][2] This guide presents a detailed examination of the available experimental data, outlining the methodologies used and the signaling pathways implicated in the angiogenic response to both this compound and VEGF.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on the pro-angiogenic effects of this compound and VEGF on human umbilical vein endothelial cells (HUVECs).
Table 1: Endothelial Cell Migration (Wound Healing Assay)
| Treatment | Concentration | Observation Time | % Wound Closure (approx.) |
| Control (0.1% FBS) | - | 24 h | 20% |
| This compound | 3 nM | 24 h | 60%[3] |
| VEGF | 25 ng/mL | 24 h | 65%[3] |
| This compound + VEGF | 3 nM + 25 ng/mL | 24 h | 80%[3] |
Table 2: Endothelial Cell Tube Formation on Matrigel
| Treatment | Concentration | Observation Time | Relative Tube Formation (Normalized to Control) |
| Control (0.1% FBS) | - | 4 h | 1.0 |
| This compound | 3 nM | 4 h | ~2.5-fold increase |
| 10% FBS (Positive Control) | - | 4 h | ~3.0-fold increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Migration (Wound Healing Assay)
This assay is used to evaluate the effect of this compound and VEGF on the migration of endothelial cells.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in a 12-well plate and cultured until they form a confluent monolayer.
-
Scratching: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and then fresh medium containing the desired concentrations of this compound (e.g., 3 nM), VEGF (e.g., 25 ng/mL), or a combination of both is added. A control group with serum-free or low-serum medium is also included.
-
Imaging: The scratched area is imaged at different time points (e.g., 0, 4, 6, 8, 10, and 24 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at each time point, and the percentage of wound closure is calculated using the formula: % wound closure = [(initial wound width - wound width at time t) / initial wound width] x 100.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.
-
Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a low-serum medium.
-
Treatment: The cells are treated with different concentrations of this compound, VEGF, or other test compounds. A positive control, such as a medium with 10% Fetal Bovine Serum (FBS), and a negative control with low-serum medium are included.
-
Incubation: The plate is incubated for a period of 4 to 18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of the tubular network is observed and photographed using a phase-contrast microscope. The extent of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and number of branching points.
Signaling Pathways
The pro-angiogenic effects of both this compound and VEGF are mediated through the activation of specific intracellular signaling pathways in endothelial cells.
This compound-Induced Angiogenesis
This compound's pro-angiogenic activity is initiated through the activation of several key signaling pathways, including Ras, PI3K/AKT, and ERK1/2. A notable aspect of this compound's mechanism is its ability to induce the expression and release of VEGF, which then acts in an autocrine manner by binding to its receptor, VEGFR2, to sustain the angiogenic process. This indicates that this compound's effects are, at least in part, mediated through the endogenous VEGF signaling pathway.
This compound signaling pathway in endothelial cells.
VEGF-Induced Angiogenesis
VEGF is a potent angiogenic factor that directly binds to and activates its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of VEGFR2, leading to the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways orchestrate the various cellular responses required for angiogenesis, such as proliferation, migration, and survival.
VEGF signaling pathway in endothelial cells.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the pro-angiogenic effects of this compound and VEGF.
Workflow for evaluating pro-angiogenic effects.
Conclusion
The available data strongly suggest that this compound is a potent pro-angiogenic compound with effects comparable to those of VEGF at the nanomolar and nanogram per milliliter concentration ranges, respectively. A key distinction in their mechanisms is that this compound's action involves the induction of an autocrine VEGF/VEGFR2 signaling loop. The combined application of this compound and VEGF appears to have a synergistic effect on endothelial cell migration. These findings position this compound as a compelling candidate for further investigation in the context of therapeutic revascularization and regenerative medicine.
References
Cross-study comparison of Erucin's IC50 values in different cancer types
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of Erucin's Inhibitory Concentrations Across Various Cancer Cell Lines Reveals Promising Therapeutic Potential.
[City, State, November 28, 2025] – A comprehensive review of multiple independent studies highlights the potent anticancer properties of this compound, a naturally occurring isothiocyanate found in cruciferous vegetables like arugula. This comparison guide synthesizes the 50% inhibitory concentration (IC50) values of this compound across a range of cancer cell types, providing valuable data for researchers, scientists, and drug development professionals. The compiled data, presented in a clear, comparative format, underscores the potential of this compound as a subject for further oncological research.
Comparative Analysis of this compound's IC50 Values
The inhibitory effects of this compound have been quantified in several key cancer cell lines, demonstrating a varied but consistently potent impact. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values have been determined using standard cell viability assays, including the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Breast Cancer | MCF7 | 28 | SRB | [1][2][3][4] |
| Breast Cancer | MDA-MB-231 | ~24 | MTT | [5] |
| Lung Cancer | A549 | 97.7 | Not Specified | |
| Bladder Cancer | UMUC3, RT4, J82 | 8.79 ± 1.3 | Not Specified | |
| Melanoma | A375 | < 80 | MTT | |
| Melanoma | WM983A | ~80 | MTT | |
| Melanoma | WM1862 | ~80 | MTT | |
| Melanoma | WM983B | < 80 | MTT |
Experimental Methodologies
The determination of IC50 values is a critical component of in vitro drug efficacy studies. The primary methods utilized in the cited research are the MTT and SRB assays. Below are detailed summaries of these experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for MDA-MB-231 Cells:
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing varying concentrations of this compound (1–100 µM) and incubated for 48 hours.
-
MTT Incubation: MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Solubilization: The resulting formazan precipitate was dissolved in Dimethyl Sulfoxide (DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate spectrophotometer.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Protocol for MCF7 Cells:
-
Cell Seeding: Approximately 5,000 MCF7 cells were plated in each well of a 96-well plate.
-
Treatment: Cells were incubated with a range of this compound concentrations for 72 hours.
-
Fixation: Cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing four times with 1% acetic acid.
-
Solubilization: The protein-bound dye was dissolved in 10 mM Tris base solution.
-
Absorbance Reading: The absorbance was measured at 564 nm.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.
References
- 1. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death [mdpi.com]
A Comparative Analysis of Erucin and Other Nrf2 Activators on Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of erucin's efficacy in activating the Nrf2 signaling pathway and inducing downstream gene expression, benchmarked against the well-characterized Nrf2 activators, sulforaphane and curcumin. This report synthesizes experimental data to highlight the comparative potency and molecular mechanisms of these compounds.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation triggers the transcription of a suite of cytoprotective genes, making it a key therapeutic target for a variety of diseases underpinned by oxidative stress. This compound, an isothiocyanate found in cruciferous vegetables like arugula, has emerged as a potent Nrf2 activator. This guide delves into the comparative effects of this compound, sulforaphane, and curcumin on the expression of Nrf2 and its downstream target genes.
Nrf2 Signaling Pathway Activation
The canonical activation of the Nrf2 pathway involves the dissociation of Nrf2 from its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like isothiocyanates can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Figure 1. Simplified Nrf2 signaling pathway activation by this compound, Sulforaphane, and Curcumin.
Comparative Analysis of Nrf2 and Target Gene Expression
The following tables summarize quantitative data from various studies, comparing the effects of this compound, sulforaphane, and curcumin on the expression of Nrf2 and its key downstream target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC). It is important to note that the experimental conditions, such as cell lines, concentrations, and treatment durations, may vary between studies, which should be considered when interpreting the data.
Nrf2 Expression and Activation
| Compound | Model System | Treatment | Fold Increase in Nrf2 | Reference |
| This compound | SH-SY5Y cells | 5 µM (pretreatment) | 1.4 (mRNA) | [1] |
| SH-SY5Y cells | 5 µM (simultaneous treatment with 6-OHDA) | 1.9 (mRNA) | [1] | |
| Sulforaphane | SH-SY5Y cells | 5 µM (pretreatment) | 2.0 (mRNA) | [1] |
| SH-SY5Y cells | 5 µM (simultaneous treatment with 6-OHDA) | 2.1 (mRNA) | [1] | |
| Curcumin | HAPI cells | 10 µM for 24h | ~1.5 (protein) | [2] |
Nrf2 Target Gene Expression
| Gene | Compound | Model System | Treatment | Fold Increase in Expression | Reference |
| NQO1 | This compound | Caco-2 cells | 20 µM | 11.1 (mRNA) | |
| Sulforaphane | Caco-2 cells | 20 µM | 3.3 (mRNA) | ||
| Sulforaphane | MCF7 cells | 15 µM | >2.0 (mRNA) | ||
| Curcumin | HT29 cells | 10 µM for 24h | ~2.5 (mRNA) | ||
| HMOX1 | This compound | MDA-MB-231 cells | 30 µM for 6h | ~3.0 (mRNA) | |
| Sulforaphane | T1D rodent hippocampus | Significant increase (mRNA) | |||
| Curcumin | HAPI cells | 10 µM for 24h | ~2.5 (protein) | ||
| GCLC | This compound | MDA-MB-231 cells | 30 µM for 6h | ~2.5 (mRNA) | |
| Sulforaphane | T1D rodent hippocampus | Significant increase (mRNA) | |||
| Curcumin | Not directly compared in the same study | ||||
| UGT1A1 | This compound | Caco-2 cells | 20 µM | 11.6 (mRNA) | |
| Sulforaphane | Caco-2 cells | 20 µM | 5.3 (mRNA) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Culture and Treatment
-
SH-SY5Y Neuroblastoma Cells : Cells were cultured in a standard medium and treated with 5 µM of either sulforaphane or this compound as a pretreatment before exposure to the neurotoxin 6-hydroxydopamine (6-OHDA), or simultaneously with 6-OHDA.
-
Caco-2 Human Colon Adenocarcinoma Cells : Undifferentiated Caco-2 cells were treated with 20 µM of this compound or sulforaphane to assess the induction of phase II enzymes.
-
MDA-MB-231 Human Breast Cancer Cells : Cells were treated with 30 µM this compound for 3 and 6 hours to analyze the expression of antioxidant genes.
-
HAPI Microglial Cells : Cells were treated with 10 µM curcumin for 24 hours to investigate the activation of the Nrf2/HO-1 pathway.
-
HT29 Human Colon Cancer Cells : Cells were exposed to 10 µM of curcumin for various time points, including 24 hours, to study gene expression changes.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
The general workflow for qRT-PCR involves the following steps:
-
RNA Extraction : Total RNA is isolated from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR : The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., Nrf2, NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis : The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the untreated control.
Figure 2. General experimental workflow for quantitative real-time PCR (qRT-PCR).
Protein Expression Analysis (Western Blot)
The general workflow for Western blotting is as follows:
-
Protein Extraction : Cells are lysed to extract total protein.
-
Protein Quantification : The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1) and a loading control (e.g., β-actin, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
-
Densitometry Analysis : The intensity of the protein bands is quantified using imaging software to determine the relative protein expression levels.
Conclusion
The available data suggests that this compound is a potent Nrf2 activator, in some instances demonstrating greater efficacy than sulforaphane in upregulating specific Nrf2 target genes like NQO1 and UGT1A1. While direct, comprehensive comparisons with curcumin under identical experimental conditions are limited, both isothiocyanates and curcumin are effective inducers of the Nrf2-mediated antioxidant response.
For drug development professionals, the potent Nrf2-activating capacity of this compound, coupled with its natural origin, makes it an attractive candidate for further investigation in the context of diseases associated with oxidative stress. Further head-to-head studies employing standardized methodologies are warranted to definitively establish the comparative potency of these Nrf2 activators and to fully elucidate their therapeutic potential.
References
Combination of Erucin and Arsenic Trioxide in Leukemia: A Synergistic Approach to Enhance Cytotoxicity
For Immediate Release
A growing body of preclinical evidence suggests that the combination of Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables, with the established chemotherapeutic agent arsenic trioxide (ATO), presents a promising strategy for enhancing anti-leukemic activity. This guide provides a comprehensive comparison of the effects of this combination therapy, supported by experimental data on cell viability, apoptosis, and the underlying molecular mechanisms.
The synergistic effect of this combination is primarily attributed to the induction of reactive oxygen species (ROS), leading to increased oxidative stress within leukemia cells and culminating in apoptotic cell death. While direct quantitative data for the this compound-ATO combination is limited in published literature, studies on structurally and functionally similar isothiocyanates, such as sulforaphane, provide a strong basis for assessing the potential of this therapeutic approach.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of arsenic trioxide alone and in combination with an isothiocyanate (sulforaphane, as a proxy for this compound) on leukemia cell lines.
Table 1: Comparative Cytotoxicity of Arsenic Trioxide and Combination Therapy in Leukemia Cells
| Treatment Group | Cell Line | IC50 of ATO (µM) | Fold-change in ATO IC50 with Isothiocyanate | Reference |
| ATO alone | K-562 | 0.98 ± 0.2 | N/A | [1] |
| ATO + 3 µM Erysolin | K-562 | 0.19 ± 0.07 | 5.2-fold decrease | [1] |
| ATO + 5 µM Erysolin | K-562 | 0.07 ± 0.1 | 14-fold decrease | [1] |
| ATO alone | HL-60 | ~2.0 - 5.0 | N/A | [1] |
| ATO + Sulforaphane | HL-60 | Significantly decreased (qualitative) | Not quantified | [1] |
Table 2: Apoptosis Induction in K-562 Leukemia Cells
| Treatment Group | Condition | Relative Fluorescence Units (RFU) of Caspase-3/7 Activity | Reference |
| Untreated Control | - | 1.0 | |
| ATO (1 µM) | Single Agent | ~1.5 | |
| Sulforaphane (10 µM) | Single Agent | ~1.2 | |
| ATO (1 µM) + Sulforaphane (10 µM) | Combination | ~3.5 |
Table 3: Induction of Reactive Oxygen Species (ROS) in K-562 Leukemia Cells
| Treatment Group | Condition | Mean Fluorescence Intensity (MFI) of ROS Levels | Reference |
| Untreated Control | - | ~50 | |
| ATO (1 µM) | Single Agent | ~75 | |
| Sulforaphane (10 µM) | Single Agent | ~60 | |
| ATO (1 µM) + Sulforaphane (10 µM) | Combination | ~200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Culture and Drug Treatment
Human leukemia cell lines, such as HL-60 (acute myeloid leukemia) and K-562 (chronic myelogenous leukemia), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells are treated with varying concentrations of this compound (or a related isothiocyanate) and/or arsenic trioxide for specified time periods (e.g., 24, 48, or 72 hours) before analysis.
Cell Viability Assay (MTS Assay)
Cell viability is determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega). This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a formazan product. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with the desired concentrations of this compound and/or arsenic trioxide and incubate for the desired duration.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3/7 Activity)
Apoptosis is quantified by measuring the activity of effector caspases 3 and 7 using a fluorometric assay such as the Apo-ONE® Homogeneous Caspase-3/7 Assay (Promega).
-
Seed cells in a 96-well plate.
-
Treat cells with this compound and/or arsenic trioxide.
-
Add the Caspase-3/7 reagent, which contains a profluorescent substrate.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~485 nm, emission ~520 nm) at various time points.
-
Relative fluorescence units (RFU) are calculated relative to untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA).
-
Treat cells with this compound and/or arsenic trioxide for the desired time.
-
Incubate the cells with 10 µM carboxy-H2DCFDA at 37°C for 30 minutes in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The mean fluorescence intensity (MFI) is used as a measure of intracellular ROS levels.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Erucin
This guide provides crucial safety protocols, operational procedures, and disposal plans for the laboratory use of Erucin (CAS 4430-36-8). Designed for researchers, scientists, and drug development professionals, this document offers step-by-step guidance to ensure the safe and effective handling of this compound.
Hazard Identification and Safety Precautions
This compound is an isothiocyanate that is classified as a corrosive substance.[1][2] It can cause severe skin burns and serious eye damage.[1] It is also harmful if swallowed or inhaled and may cause respiratory irritation. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).
Quantitative Data Summary
The following tables summarize the key quantitative properties and toxicity data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4430-36-8 | |
| Molecular Formula | C₆H₁₁NS₂ | |
| Molecular Weight | 161.29 g/mol | |
| Appearance | Colorless to yellow oil/liquid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (to 75 mM) and Ethanol (to 75 mM) | |
| Storage Temperature | -10 to -25°C |
Table 2: In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | IC₅₀ Value | Exposure Time | Source |
| Human Lung Cancer (A549) | Proliferation Assay | 97.7 µM | Not Specified | |
| Human Melanoma (A375, etc.) | Proliferation Assay | 30 - 60 µM | 48 hours | |
| Human Breast Cancer (MCF7) | Proliferation Assay | ~12.5 µM (for mitotic arrest) | 24 hours |
Personal Protective Equipment (PPE)
Due to its corrosive nature, the selection and use of appropriate PPE is the first line of defense against exposure to this compound.
Required PPE:
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and double-glove when handling high concentrations.
-
Eye and Face Protection: Chemical splash goggles and a face shield must be worn to protect against splashes.
-
Body Protection: A chemical-resistant lab coat or apron must be worn over personal clothing. For large quantities, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If work outside a fume hood is unavoidable, a half-mask respirator with appropriate chemical cartridges is required.
-
Foot Protection: Closed-toe shoes are mandatory. Chemical-resistant boots are recommended when handling larger quantities or during spill cleanup.
Operational Plan: Handling and Storage
A systematic approach is essential for safely handling this compound from receipt to disposal.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific work area inside a certified chemical fume hood. Cover the work surface with an absorbent, disposable bench liner.
-
PPE: Don all required PPE as detailed in the section above.
-
Weighing: If handling the pure oil, perform all transfers and weighing within the fume hood to minimize exposure. Use a clean spatula or pipette.
-
Solution Preparation: this compound is soluble in ethanol and DMSO. When preparing solutions, add the this compound oil to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution (e.g., soap and water), followed by 70% ethanol. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in its original, tightly sealed container in a designated, well-ventilated, and secure location.
-
The recommended storage temperature is between -10°C and -25°C.
-
Store away from incompatible materials. Refer to the Safety Data Sheet (SDS) for specific incompatibilities.
Spill and Disposal Plan
Immediate and correct response to spills is critical to prevent chemical exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large, volatile, or outside of a fume hood.
-
Secure Area: Restrict access to the spill area.
-
Assess & PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary. Consult the SDS.
-
Contain: Use a spill kit with appropriate absorbent material (e.g., vermiculite or chemical absorbent pads) to contain the spill. Work from the outside in to prevent it from spreading. Do not use water on the spill.
-
Absorb: Gently cover the spill with absorbent material.
-
Collect: Once fully absorbed, use non-sparking scoops to collect the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials in the same hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for pickup through your institution's Environmental Health and Safety (EHS) office.
-
Report: Report the incident to your supervisor and EHS office.
Waste Disposal:
-
Corrosive Waste: this compound is a corrosive chemical and must be disposed of as hazardous waste. Do not pour this compound or its solutions down the drain.
-
Collection: Collect all waste, including unused pure this compound, contaminated solutions, and solid materials (gloves, pipette tips, absorbent pads), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Pickup: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste.
Experimental Protocols
This compound is frequently studied for its effects on cell viability and apoptosis. Below are generalized protocols for common assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.
-
Cell Treatment: Culture and treat cells with this compound for the desired time in a 6-well plate or T25 flask.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin. Centrifuge the cell suspension at ~500 x g for 5-7 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Viability Dye Addition: Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
